3-Bromo-1,1-dimethoxypropane
Description
The exact mass of the compound 3-Bromo-1,1-dimethoxypropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-1,1-dimethoxypropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1,1-dimethoxypropane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-1,1-dimethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2/c1-7-5(8-2)3-4-6/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZZAIFAQLODKN-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189793 | |
| Record name | 3-Bromo-1,1-dimethoxypropane | |
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Molecular Weight |
183.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Bromo-1,1-dimethoxypropane | |
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CAS No. |
36255-44-4 | |
| Record name | 3-Bromo-1,1-dimethoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36255-44-4 | |
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| Record name | 3-Bromopropionaldehyde dimethylacetal | |
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| Record name | 3-Bromo-1,1-dimethoxypropane | |
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| Record name | 3-bromo-1,1-dimethoxypropane | |
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| Record name | 3-BROMOPROPIONALDEHYDE DIMETHYLACETAL | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-1,1-dimethoxypropane: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-1,1-dimethoxypropane, also known as 3-bromopropionaldehyde dimethyl acetal, is a valuable bifunctional molecule widely utilized as a key intermediate in organic synthesis. Its structure, featuring a reactive primary bromide and a protected aldehyde in the form of a dimethyl acetal, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 3-Bromo-1,1-dimethoxypropane, with a focus on experimental protocols and data relevant to researchers in the pharmaceutical and chemical industries.
Chemical and Physical Properties
3-Bromo-1,1-dimethoxypropane is a colorless to brown liquid under standard conditions.[1][2] It is an organic compound with the chemical formula C5H11BrO2 and a molecular weight of 183.04 g/mol .[1] This compound is not readily miscible with water but is soluble in many common organic solvents, making it suitable for a variety of reaction conditions.[1] For long-term storage, it is recommended to keep the compound in a cool, dry, and well-ventilated area, away from ignition sources, and it may be stabilized with potassium carbonate.[1][3]
Table 1: Chemical and Physical Properties of 3-Bromo-1,1-dimethoxypropane
| Property | Value | Reference(s) |
| IUPAC Name | 3-bromo-1,1-dimethoxypropane | [4] |
| Synonyms | 3-Bromopropionaldehyde dimethyl acetal, 1-Bromo-3,3-dimethoxypropane, 3,3-dimethoxypropyl bromide | [1][5] |
| CAS Number | 36255-44-4 | [1] |
| Molecular Formula | C5H11BrO2 | [1] |
| Molecular Weight | 183.04 g/mol | [1][5] |
| Appearance | Colorless to brown liquid | [1][2] |
| Density | 1.341 g/mL at 25 °C | [1][6] |
| Boiling Point | 58-60 °C at 17 mmHg | [1][6] |
| Flash Point | 46 °C (114.8 °F) - closed cup | [1][6] |
| Refractive Index (n20/D) | 1.449 | [1][6] |
| Purity | ≥90% (technical grade) | [1] |
| Solubility | Not miscible or difficult to mix with water | [1] |
| Stability | Stable under controlled conditions; may be stabilized with K2CO3 | [1] |
| Storage | Store in a cool, well-ventilated area away from ignition sources. Keep container tightly closed. | [1][3] |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the structure, the expected ¹H and ¹³C NMR spectra would show characteristic signals for the methoxy, methylene, and methine protons and carbons. For the related compound, 1,3-Dibromo-2,2-dimethoxypropane , the experimental ¹H NMR spectrum in CDCl₃ shows a singlet at approximately 3.58 ppm for the two bromomethyl (CH₂Br) groups and a singlet at around 3.29 ppm for the two methoxy (OCH₃) groups. The ¹³C NMR spectrum is predicted to show a signal around 100-105 ppm for the quaternary carbon of the acetal.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of 3-Bromo-1,1-dimethoxypropane is expected to exhibit strong C-O stretching vibrations characteristic of the acetal/ether functional groups in the range of 1050-1200 cm⁻¹. A medium to weak C-Br stretching absorption is anticipated in the 500-700 cm⁻¹ region.
Reactivity and Synthetic Applications
The reactivity of 3-Bromo-1,1-dimethoxypropane is dominated by the presence of the primary alkyl bromide and the dimethyl acetal. The carbon-bromine bond is susceptible to nucleophilic attack, making it an excellent substrate for substitution reactions. The acetal group is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to unmask the aldehyde functionality.
3.1. Nucleophilic Substitution Reactions
The primary bromide in 3-Bromo-1,1-dimethoxypropane readily undergoes Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of the 3,3-dimethoxypropyl moiety into a wide range of molecules.
-
Reaction with Amines: The compound can be used to alkylate primary and secondary amines, leading to the formation of secondary and tertiary amines, respectively. This reaction is fundamental in the synthesis of more complex nitrogen-containing compounds.
-
Alkylation of Active Methylene Compounds: Carbanions generated from active methylene compounds, such as malonic esters and β-ketoesters, can act as nucleophiles to displace the bromide, forming a new carbon-carbon bond. This is a powerful method for extending carbon chains.
-
Synthesis of Nitriles: Reaction with cyanide salts, such as sodium or potassium cyanide, provides a straightforward route to 4,4-dimethoxybutanenitrile.[7] This transformation is useful for introducing a cyano group, which can be further elaborated into other functional groups like carboxylic acids or amines.
3.2. Grignard Reagent Formation and Subsequent Reactions
The alkyl bromide functionality allows for the formation of a Grignard reagent, 3,3-dimethoxypropylmagnesium bromide. This organometallic reagent is a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles, most notably carbonyl compounds.
3.3. Hydrolysis to 3-Bromopropionaldehyde
Under acidic conditions, the dimethyl acetal can be hydrolyzed to reveal the aldehyde functional group, yielding 3-bromopropionaldehyde. This transformation is useful when the aldehyde is required for subsequent reactions, such as Wittig reactions or reductive aminations, after the initial modification at the bromide position has been performed.
3.4. Synthesis of Heterocycles
The bifunctional nature of 3-Bromo-1,1-dimethoxypropane and its derivatives makes them valuable precursors in the synthesis of heterocyclic compounds. For instance, the related 1,3-dibromo-2,2-dimethoxypropane is a key building block for the construction of four-membered rings like azetidines through reaction with primary amines.
Experimental Protocols
The following protocols are representative examples of the types of reactions that can be performed with 3-Bromo-1,1-dimethoxypropane and are based on procedures for closely related compounds.
4.1. General Protocol for Nucleophilic Substitution: Alkylation of an Active Methylene Compound
This protocol describes a general procedure for the alkylation of a β-dicarbonyl compound using 3-Bromo-1,1-dimethoxypropane.
-
Materials:
-
Active methylene compound (e.g., diethyl malonate)
-
3-Bromo-1,1-dimethoxypropane
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the active methylene compound (1.0 eq.) and the anhydrous solvent.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add the base (1.1 eq.) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add a solution of 3-Bromo-1,1-dimethoxypropane (1.0 eq.) in the anhydrous solvent dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with the organic solvent (e.g., 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
4.2. Representative Protocol for Grignard Reagent Formation and Reaction with a Ketone
This protocol is adapted from the procedure for the reaction of 1-bromo-3,3-dimethoxypropane and illustrates the formation of a Grignard reagent and its subsequent reaction with a carbonyl compound.[8]
-
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
3-Bromo-1,1-dimethoxypropane
-
1,2-dibromoethane (for initiation)
-
Ketone (e.g., acetone)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place magnesium turnings (1.2 eq.).
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Add a few drops of 1,2-dibromoethane to activate the magnesium. Gentle warming may be necessary to initiate the reaction.
-
Prepare a solution of 3-Bromo-1,1-dimethoxypropane (1.0 eq.) in anhydrous THF in the dropping funnel.
-
Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the solution of 3-Bromo-1,1-dimethoxypropane dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of the ketone (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
-
Visualizations
5.1. Logical Workflow for Nucleophilic Substitution
Caption: Workflow for a typical nucleophilic substitution reaction.
5.2. Experimental Workflow for Grignard Reaction
Caption: Two-stage workflow for a Grignard reaction.
Conclusion
3-Bromo-1,1-dimethoxypropane is a versatile and valuable building block in organic synthesis. Its dual functionality allows for a wide array of chemical transformations, making it a key intermediate in the preparation of pharmaceuticals and other complex organic molecules. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, is essential for its effective application in research and development. The provided experimental protocols and workflows serve as a practical resource for scientists engaged in the synthesis of novel compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law [article.sapub.org]
- 4. 3-Bromopropionaldehyde dimethylacetal | C5H11BrO2 | CID 118932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Propyne, 3-bromo- [webbook.nist.gov]
- 6. 3-溴丙醛二甲缩醛 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4,4-Dimethoxybutyronitrile | C6H11NO2 | CID 84558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromopropionaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-bromopropionaldehyde dimethyl acetal, a valuable building block in organic synthesis. This document details established synthetic routes, experimental protocols, and a thorough analysis of its physicochemical and spectroscopic properties.
Physicochemical Properties
3-Bromopropionaldehyde dimethyl acetal is a stable, colorless to pale yellow liquid. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁BrO₂ | |
| Molecular Weight | 183.04 g/mol | |
| CAS Number | 36255-44-4 | |
| Boiling Point | 58-60 °C at 17 mmHg | |
| Density | 1.341 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.449 | |
| Purity (typical) | ≥90% (technical grade), >98% (purified) |
Synthesis of 3-Bromopropionaldehyde Dimethyl Acetal
Two primary synthetic routes are commonly employed for the preparation of 3-bromopropionaldehyde dimethyl acetal. The first involves the direct reaction of acrolein with methanol and hydrogen bromide, while the second proceeds via the hydrobromination of acrolein dimethyl acetal.
Synthesis from Acrolein, Methanol, and Hydrogen Bromide
This one-pot method involves the simultaneous acetalization of the aldehyde and hydrobromination of the double bond of acrolein.
Caption: Synthesis of 3-Bromopropionaldehyde Dimethyl Acetal from Acrolein.
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer. The flask should be cooled in an ice-salt bath.
-
Reagents:
-
Acrolein
-
Anhydrous Methanol
-
Anhydrous Hydrogen Bromide (gas)
-
-
Procedure:
-
Charge the flask with anhydrous methanol and cool it to 0-5 °C in the ice-salt bath.
-
Slowly bubble anhydrous hydrogen bromide gas through the cold methanol with vigorous stirring.
-
Once the methanolic HBr solution is prepared, add freshly distilled acrolein dropwise to the solution while maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at this temperature for an additional 2-3 hours.
-
Slowly warm the mixture to room temperature and stir for another 12-16 hours.
-
Quench the reaction by pouring the mixture into a cold, saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 3-bromopropionaldehyde dimethyl acetal as a colorless liquid.
-
Synthesis from Acrolein Dimethyl Acetal
This two-step approach first involves the formation of acrolein dimethyl acetal, followed by hydrobromination.
Caption: Synthesis via Acrolein Dimethyl Acetal Intermediate.
-
Step 1: Synthesis of Acrolein Dimethyl Acetal
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagents:
-
Acrolein
-
Trimethyl orthoformate
-
Acid catalyst (e.g., a catalytic amount of sulfuric acid or p-toluenesulfonic acid)
-
-
Procedure:
-
Combine acrolein and trimethyl orthoformate in the reaction flask.
-
Add the acid catalyst to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is typically exothermic.
-
After the initial exotherm subsides, the reaction can be gently heated to ensure completion.
-
Neutralize the catalyst with a base (e.g., sodium methoxide).
-
Purify the acrolein dimethyl acetal by fractional distillation.
-
-
-
Step 2: Hydrobromination of Acrolein Dimethyl Acetal
-
Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cooled in an ice bath.
-
Reagents:
-
Acrolein dimethyl acetal
-
Anhydrous Hydrogen Bromide (in a suitable solvent like diethyl ether or as a gas)
-
-
Procedure:
-
Dissolve acrolein dimethyl acetal in a dry, inert solvent (e.g., diethyl ether) in the reaction flask and cool to 0 °C.
-
Slowly add a solution of hydrogen bromide in the same solvent, or bubble anhydrous HBr gas through the solution, while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Wash the reaction mixture with a cold, dilute sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 3-bromopropionaldehyde dimethyl acetal by vacuum distillation.
-
-
Characterization of 3-Bromopropionaldehyde Dimethyl Acetal
A comprehensive characterization of 3-bromopropionaldehyde dimethyl acetal is essential to confirm its identity and purity. The following sections detail the expected spectroscopic data.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Predicted chemical shifts (CDCl₃, 400 MHz): δ 4.51 (t, J = 5.6 Hz, 1H, -CH(OCH₃)₂), 3.45 (t, J = 6.4 Hz, 2H, -CH₂Br), 3.33 (s, 6H, -OCH₃), 2.20 (dt, J = 6.4, 5.6 Hz, 2H, -CH₂-CH(OCH₃)₂) |
| ¹³C NMR | Predicted chemical shifts (CDCl₃, 100 MHz): δ 102.5 (-CH(OCH₃)₂), 53.5 (-OCH₃), 38.0 (-CH₂-), 30.0 (-CH₂Br) |
| IR (ATR) | Characteristic peaks expected around: 2950-2850 cm⁻¹ (C-H stretch), 1120-1050 cm⁻¹ (C-O stretch, acetal), 650-550 cm⁻¹ (C-Br stretch) |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z 182/184 (bromine isotopes). Major fragments: m/z 75 [CH(OCH₃)₂]⁺, 151/153 [M - OCH₃]⁺, 103/105 [M - CH(OCH₃)₂]⁺ |
Disclaimer: The provided ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds, as direct experimental spectra for 3-bromopropionaldehyde dimethyl acetal were not found in the surveyed literature. The IR and Mass Spectrometry data are based on typical values for the functional groups present and publicly available mass spectra from the NIST WebBook.
Characterization Workflow
Caption: Workflow for the Characterization of the Final Product.
This comprehensive guide provides researchers and professionals in drug development with the necessary information for the successful synthesis and thorough characterization of 3-bromopropionaldehyde dimethyl acetal. The detailed protocols and tabulated data serve as a valuable resource for laboratory work and further research.
Spectroscopic Profile of 3-Bromo-1,1-dimethoxypropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 3-Bromo-1,1-dimethoxypropane, a valuable building block in organic synthesis. The information compiled herein is essential for the accurate identification and characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of 3-Bromo-1,1-dimethoxypropane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ) [ppm] | Multiplicity |
| -CH(OCH₃)₂ | ~4.5 | Triplet |
| -CH₂-Br | ~3.5 | Triplet |
| -CH₂- | ~2.2 | Quintet |
| -OCH₃ | ~3.3 | Singlet |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ) [ppm] |
| -CH(OCH₃)₂ | ~102 |
| -OCH₃ | ~53 |
| -CH₂- | ~35 |
| -CH₂-Br | ~30 |
Infrared (IR) Spectroscopy
The infrared spectrum provides information about the functional groups present in the molecule.
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Bond | Wavenumber [cm⁻¹] | Intensity |
| C-H Stretch (Alkyl) | C-H | 2950-2850 | Medium-Strong |
| C-O Stretch (Acetal) | C-O | 1190-1050 | Strong |
| C-Br Stretch | C-Br | 650-550 | Medium-Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Fragment |
| 182/184 | ~1% | [M]⁺ (Molecular Ion) |
| 151/153 | ~5% | [M - OCH₃]⁺ |
| 75 | 100% | [CH(OCH₃)₂]⁺ (Base Peak) |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of purified 3-Bromo-1,1-dimethoxypropane is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small quantity of tetramethylsilane (TMS) as an internal standard.
Data Acquisition:
-
¹H NMR Spectroscopy: The proton NMR spectrum is acquired on a spectrometer operating at a frequency of 300-500 MHz.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is acquired on the same instrument, typically at a frequency of 75-125 MHz.
Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples such as 3-Bromo-1,1-dimethoxypropane, a neat spectrum is typically obtained. A drop of the pure liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal.
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation and Ionization: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds. In the ion source, the molecules are bombarded with high-energy electrons (Electron Ionization, EI), causing them to lose an electron and form a positively charged molecular ion and various fragment ions.
Data Acquisition: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-Bromo-1,1-dimethoxypropane.
An In-depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
Correct CAS Number: 3919-74-2
Introduction
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. This compound is a key intermediate and a known process-related impurity in the synthesis of the semi-synthetic penicillin antibiotic, flucloxacillin.[1] As such, its characterization and control are of significant interest to researchers, scientists, and professionals in the fields of drug development, quality control, and medicinal chemistry.
It is important to note that the CAS number 36255-44-4, as initially queried, is incorrectly associated with this molecule in some databases. The correct CAS number for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is 3919-74-2.[1]
Physical and Chemical Properties
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a solid at room temperature, typically appearing as a white to cream or pale brown powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
| Property | Value | Source(s) |
| CAS Number | 3919-74-2 | [1][2][3] |
| Molecular Formula | C₁₁H₇ClFNO₃ | [2][3] |
| Molecular Weight | 255.63 g/mol | [3][4] |
| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [5] |
| Appearance | White to cream or pale brown powder | [1] |
| Melting Point | 202-204°C | |
| Solubility | Data not readily available. Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | |
| pKa | Data not readily available. |
Experimental Protocols
Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
A more detailed synthesis is available for the closely related 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride , which can be hydrolyzed to the desired carboxylic acid.
Protocol: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride [6][7]
Objective: To synthesize 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride from the corresponding carboxylic acid.
Materials:
-
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Bis(trichloromethyl) carbonate (triphosgene)
-
Tetramethylurea (catalyst)
-
Toluene (solvent)
-
Reaction vessel with stirring and temperature control
-
Hydrogen chloride absorption system
-
Vacuum distillation apparatus
Procedure:
-
To a reaction vessel, add 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (100 mmol), tetramethylurea (2 mmol), and toluene (10 times the mass of the carboxylic acid).
-
Stir the mixture to ensure homogeneity.
-
Slowly add a toluene solution of bis(trichloromethyl) carbonate (33 mmol) to the reaction mixture over 45 minutes at room temperature. During the addition, ensure the hydrogen chloride absorption system is active.
-
After the addition is complete, raise the temperature to 110°C and reflux the mixture for 2 hours.
-
Following the reflux period, recover the toluene by vacuum distillation.
-
Collect the fraction at 168-170°C under a vacuum of 0.667 kPa.
-
The collected product is then solidified by freezing.
Expected Yield: ~95-97%
Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The following protocol outlines a general method for the detection and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid as an impurity in flucloxacillin samples.[1]
Objective: To separate and quantify 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from the active pharmaceutical ingredient (API), flucloxacillin.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Flucloxacillin sample for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water containing 0.1% formic acid. The specific gradient program should be optimized to achieve adequate separation of the impurity from the API and other potential impurities.
-
Standard Solution Preparation:
-
Accurately weigh a known amount of the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid reference standard.
-
Dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
-
Sample Preparation: Accurately weigh the flucloxacillin sample and dissolve it in the same solvent used for the standard solutions to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Detector Wavelength: To be determined based on the UV absorbance maximum of the analyte.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification:
-
Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of the impurity in the sample by using the calibration curve generated from the standard solutions.
-
Mandatory Visualizations
Flucloxacillin Degradation Pathway
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a known degradation product of flucloxacillin. The primary degradation pathway involves the hydrolysis of the β-lactam ring of flucloxacillin.[8]
Caption: Flucloxacillin Degradation Pathway.
Experimental Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the identification and quantification of a pharmaceutical impurity like 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in a drug substance.[1]
Caption: Workflow for Impurity Analysis.
Signaling Pathways
Currently, there is no publicly available information to suggest that 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is directly involved in specific biological signaling pathways as a signaling molecule itself. Its primary biological relevance lies in its role as a synthetic precursor and impurity in the antibiotic flucloxacillin.[1] The biological activity of flucloxacillin is well-established and involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[9]
The toxicological profile of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid as a pharmaceutical impurity is an area of interest for drug safety and development.
Conclusion
This technical guide has summarized the key physical and chemical properties of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, a compound of significant importance in the pharmaceutical industry. The provided experimental protocols for its synthesis and analysis serve as a valuable resource for researchers and professionals in drug development and quality control. The visualized workflows for flucloxacillin degradation and impurity analysis offer a clear understanding of the compound's context and analytical considerations. Further research to determine specific quantitative data such as pKa and solubility, as well as detailed toxicological studies, would be beneficial for a more complete characterization of this molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. scbt.com [scbt.com]
- 4. 3919-74-2 | TargetMol [targetmol.com]
- 5. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 99% 50 g | Request for Quote [thermofisher.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CN101016272A - Synthetic method for 3-(2'-chloro-6'-fluorophenyl)-5-methyl-4-isooxazole formyl chloride - Google Patents [patents.google.com]
- 8. akjournals.com [akjournals.com]
- 9. Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and Storage of 3-Bromopropionaldehyde Dimethyl Acetal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromopropionaldehyde dimethyl acetal (CAS No. 36255-44-4). Understanding the chemical stability of this reagent is critical for its effective use in research, development, and manufacturing, ensuring the integrity of experimental outcomes and the quality of synthesized products. This document outlines the key factors influencing its stability, provides recommended handling and storage protocols, and describes methodologies for stability assessment.
Chemical Profile and Inherent Stability
3-Bromopropionaldehyde dimethyl acetal, also known as 1-Bromo-3,3-dimethoxypropane, is a bifunctional molecule featuring a terminal bromine atom and a protected aldehyde in the form of a dimethyl acetal. While generally stable under recommended storage conditions, its reactivity is primarily dictated by the acetal and bromo functionalities. The molecule is sensitive to moisture, light, and heat, and incompatible with strong oxidizing agents and acids.
Recommended Storage and Handling Conditions
To maintain the integrity and purity of 3-Bromopropionaldehyde dimethyl acetal, adherence to the following storage and handling conditions is imperative.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2°C to 8°C) | Minimizes decomposition and volatilization. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and reaction with atmospheric moisture.[1] |
| Container | Tightly sealed, light-resistant container | Protects from moisture ingress and photodegradation.[1] |
| Environment | Dry, well-ventilated area away from heat and ignition sources | The compound is a flammable liquid and vapor.[1][2] |
| Incompatibilities | Strong oxidizing agents, Strong acids | Avoids vigorous reactions and decomposition. |
Degradation Pathways
The primary degradation pathway for 3-Bromopropionaldehyde dimethyl acetal is the hydrolysis of the acetal group. This reaction is catalyzed by the presence of acid and water, leading to the formation of 3-bromopropionaldehyde and two equivalents of methanol. Other potential degradation routes include photolytic and thermal decomposition.
Hydrolytic Degradation
The acid-catalyzed hydrolysis of the dimethyl acetal is a well-understood mechanism that proceeds through a hemiacetal intermediate. The presence of even trace amounts of acid can initiate this process, making the exclusion of acidic contaminants and moisture crucial. The stability of the acetal is significantly higher under neutral or basic conditions.
The logical flow of this degradation pathway is illustrated below:
Caption: Acid-catalyzed hydrolysis pathway.
Photolytic and Thermal Degradation
While less documented for this specific molecule, compounds with bromo-alkane functionalities can be susceptible to degradation upon exposure to UV light. Similarly, elevated temperatures can promote decomposition, emphasizing the need for refrigerated storage.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of 3-Bromopropionaldehyde dimethyl acetal involves forced degradation studies under various stress conditions, followed by analysis using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to accelerate the decomposition of the compound to identify potential degradation products and pathways.
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C) and sample at various time points. Neutralize samples before analysis. |
| Base Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH. Incubate at a controlled temperature and sample at various time points. Neutralize samples before analysis. |
| Oxidative Degradation | Dissolve the compound in a solution of 3% H₂O₂. Store in the dark at a controlled temperature and sample at various time points. |
| Thermal Degradation | Store the solid or neat liquid compound in a controlled temperature oven (e.g., 60°C). Sample at various time points. |
| Photolytic Degradation | Expose the compound (in a photostable, transparent container) to a controlled light source (e.g., ICH option 1 or 2). A dark control should be run in parallel. |
The workflow for a typical forced degradation study is depicted below:
Caption: Forced degradation study workflow.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the intact 3-Bromopropionaldehyde dimethyl acetal from its degradation products.
| Parameter | Typical Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (determined by UV scan) |
| Column Temperature | 30°C |
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a powerful tool for monitoring the hydrolysis of the acetal in real-time.[3][4][5][6][7] By observing the disappearance of the methoxy protons of the acetal and the appearance of the aldehydic proton and methanol, the kinetics of the degradation can be studied.
Summary of Stability Data
| Condition | Stability | Primary Degradation Product(s) |
| Acidic (pH < 7) | Unstable, hydrolysis rate increases with decreasing pH. | 3-Bromopropionaldehyde, Methanol |
| Neutral (pH ~ 7) | Generally stable, but moisture should be avoided. | - |
| Basic (pH > 7) | Stable to hydrolysis. | - |
| Elevated Temperature | Potential for accelerated decomposition. | To be determined by forced degradation studies. |
| Light Exposure | Potential for photolytic degradation. | To be determined by forced degradation studies. |
| Presence of Oxidants | Potential for oxidation. | To be determined by forced degradation studies. |
Conclusion
3-Bromopropionaldehyde dimethyl acetal is a valuable reagent that is stable under the recommended storage conditions of refrigeration in a dry, inert atmosphere, and protected from light. Its primary instability arises from its susceptibility to acid-catalyzed hydrolysis. For critical applications, it is recommended to perform a stability assessment under the specific experimental conditions to ensure the integrity of the starting material. The protocols and information provided in this guide serve as a comprehensive resource for researchers and professionals working with this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asahilab.co.jp [asahilab.co.jp]
- 5. 46. Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T - Magritek [magritek.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromo-1,1-dimethoxypropane: A Versatile Aldehyde Surrogate in Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, the strategic manipulation of functional groups is paramount. Aldehydes, with their inherent reactivity, are fundamental building blocks but often require protection to prevent undesired side reactions. 3-Bromo-1,1-dimethoxypropane emerges as a valuable bifunctional reagent, serving as a stable, protected form of 3-bromopropanal. This allows for the introduction of a three-carbon aldehyde moiety through nucleophilic substitution at the bromine-bearing carbon, followed by a straightforward deprotection of the acetal. This technical guide provides a comprehensive overview of the application of 3-Bromo-1,1-dimethoxypropane as an aldehyde surrogate, complete with experimental protocols, data summary, and visual diagrams to facilitate its use in complex synthetic endeavors.
Core Concept: The Propanal Homoenolate Synthon
3-Bromo-1,1-dimethoxypropane acts as a propanal homoenolate equivalent. The bromine atom provides a reactive handle for nucleophilic attack, enabling the formation of a new carbon-carbon or carbon-heteroatom bond. The dimethoxy acetal group is stable under a variety of reaction conditions, particularly basic and nucleophilic environments, effectively masking the aldehyde functionality until its regeneration is desired.
Synthetic Applications and Experimental Protocols
The primary application of 3-Bromo-1,1-dimethoxypropane as an aldehyde surrogate involves a two-stage process: nucleophilic substitution followed by acetal hydrolysis.
Stage 1: Nucleophilic Substitution
A variety of nucleophiles can be employed to displace the bromide, leading to a diverse range of functionalized propanal precursors.
General Experimental Protocol for Nucleophilic Substitution with Grignard Reagents:
-
Materials:
-
3-Bromo-1,1-dimethoxypropane
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Appropriate organohalide (for Grignard reagent formation)
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, prepare the Grignard reagent by adding a solution of the organohalide in anhydrous THF to magnesium turnings initiated with a crystal of iodine.
-
Once the Grignard reagent formation is complete, cool the solution to 0 °C.
-
Slowly add a solution of 3-Bromo-1,1-dimethoxypropane in anhydrous THF to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
-
Stage 2: Acetal Deprotection (Hydrolysis)
The regeneration of the aldehyde from the dimethyl acetal is typically achieved under acidic conditions.
General Experimental Protocol for Acetal Deprotection:
-
Materials:
-
Substituted 1,1-dimethoxypropane derivative
-
Acetone/Water mixture (e.g., 9:1 v/v)
-
Acid catalyst (e.g., p-toluenesulfonic acid, dilute HCl, or silica gel)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
-
Procedure:
-
Dissolve the substituted 1,1-dimethoxypropane derivative in an acetone/water mixture.
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the acid catalyst by adding saturated aqueous sodium bicarbonate solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude aldehyde.
-
If necessary, purify the aldehyde by column chromatography or distillation.
-
Quantitative Data
| Nucleophile (R-MgX) | Substrate (Analogous to 3-Bromo-1,1-dimethoxypropane) | Product (after deprotection) | Yield (%) |
| Phenylmagnesium bromide | 2-(2-Bromoethyl)-1,3-dioxane | 3-Phenylpropanal | ~70-80% |
| n-Butylmagnesium bromide | 2-(2-Bromoethyl)-1,3-dioxane | Heptanal | ~65-75% |
| Isopropylmagnesium chloride | 2-(2-Bromoethyl)-1,3-dioxane | 4-Methylpentanal | ~60-70% |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the use of 3-Bromo-1,1-dimethoxypropane as an aldehyde surrogate.
Theoretical Insights into the Reactivity of 3-Bromo-1,1-dimethoxypropane: A Technical Guide for Synthetic Chemists
Abstract
3-Bromo-1,1-dimethoxypropane is a versatile bifunctional building block of significant utility in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecular architectures. Its structure, featuring a reactive alkyl bromide and a protected aldehyde functionality (a dimethyl acetal), allows for a range of selective transformations. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the reactivity of 3-Bromo-1,1-dimethoxypropane, supported by experimental protocols and quantitative data. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.
Introduction
3-Bromo-1,1-dimethoxypropane, also known as 3-bromopropionaldehyde dimethyl acetal, is a valuable reagent in organic synthesis due to its dual reactivity.[1] The presence of a primary alkyl bromide allows for nucleophilic substitution and organometallic reagent formation, while the dimethyl acetal serves as a stable protecting group for an aldehyde, which can be deprotected under acidic conditions for subsequent transformations. This unique combination of functional groups makes it a key intermediate in the synthesis of a variety of acyclic and heterocyclic systems.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromo-1,1-dimethoxypropane is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value |
| Molecular Formula | C₅H₁₁BrO₂ |
| Molecular Weight | 183.04 g/mol |
| Appearance | Colorless to brown liquid |
| Boiling Point | 58-60 °C at 17 mmHg |
| Density | 1.341 g/mL at 25 °C |
| Refractive Index | n20/D 1.449 |
| Solubility | Not miscible or difficult to mix with water |
Theoretical Reactivity Analysis
The reactivity of 3-Bromo-1,1-dimethoxypropane is dictated by its two primary functional groups: the carbon-bromine bond and the dimethyl acetal.
-
Carbon-Bromine Bond Reactivity: The C-Br bond is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. This allows for a variety of nucleophilic substitution reactions (SN2) . The primary nature of the alkyl bromide favors the SN2 mechanism, leading to inversion of stereochemistry if the carbon were chiral. Furthermore, the C-Br bond can undergo oxidative addition with metals like magnesium to form Grignard reagents , transforming the electrophilic carbon into a nucleophilic one. This opens up a wide array of carbon-carbon bond-forming reactions.
-
Dimethyl Acetal Stability and Deprotection: The dimethyl acetal is stable under neutral and basic conditions, making it an excellent protecting group for the aldehyde functionality. This stability allows for a wide range of transformations to be carried out at the C-Br end of the molecule without affecting the aldehyde. The acetal can be readily hydrolyzed under acidic conditions to liberate the free aldehyde, which can then participate in reactions such as reductive amination, Wittig reactions, and aldol condensations.
Key Reactions and Applications
3-Bromo-1,1-dimethoxypropane is a versatile precursor for the synthesis of a wide range of molecules. Below are some of its key applications with representative experimental data.
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from 3-Bromo-1,1-dimethoxypropane is a common strategy to generate a propanal-equivalent nucleophile.
Reaction Scheme:
This Grignard reagent can then be used in various coupling reactions. For instance, in the synthesis of certain alkaloids, it is added to an N-Boc imide.[2] Another application involves its reaction with 4,4,4-trifluorobutyraldehyde in the synthesis of novel pesticidal compounds.[3] A notable example is its use in the synthesis of a cyclopentene derivative, where the Grignard reagent, in the presence of a copper catalyst, reacts with a lactone, affording the product in a high yield.[4]
Table 2: Representative Yields for Grignard Reactions
| Electrophile | Catalyst/Conditions | Product | Yield | Reference |
| Allylic lactone | Me₂S·CuBr | Triisopropylsilyl ether of a cyclopentene | 92% | [4] |
| N-Boc-11-oxocytisine | THF, 0 °C | Adduct for leontidine synthesis | - | [2] |
| 4,4,4-Trifluorobutyraldehyde | THF, 0 °C to rt | Fluorinated alcohol | - | [3] |
Nucleophilic Substitution Reactions
The electrophilic nature of the carbon bearing the bromine atom allows for substitution by a variety of nucleophiles. This is a key step in the synthesis of many complex molecules.
An example is the reaction with a substituted 2-aminobenzoxazole in DMF at 60 °C to produce a key intermediate for novel antibacterial compounds.[5] It is also used to alkylate ethyl acetoacetate in the total synthesis of (±)-symbioimine.[6]
Table 3: Representative Yields for Nucleophilic Substitution Reactions
| Nucleophile | Solvent/Conditions | Product | Yield | Reference |
| Ethyl acetoacetate | - | Alkylated β-ketoester | - | [6] |
| 7-Bromo-2-aminobenzoxazole | DMF, 60 °C | 7-Bromo-1-(3,3-dimethoxypropyl)benzoxazole | - | [5] |
| Indole derivative | DMSO, rt | N-alkylated indole | - |
Acetal Deprotection and Further Transformations
Following the modification of the bromo-end of the molecule, the acetal can be deprotected to reveal the aldehyde functionality. This is typically achieved under mild acidic conditions. For example, Amberlyst-15, an acidic resin, has been used for this purpose.[7] The resulting aldehyde can then undergo further reactions, such as reductive amination.[7]
Experimental Protocols
The following are representative experimental protocols for key reactions involving 3-Bromo-1,1-dimethoxypropane.
Protocol for Grignard Reagent Formation and Reaction
This protocol is a general representation based on its use in the synthesis of a cyclopentene derivative.[4]
Materials:
-
3-Bromo-1,1-dimethoxypropane
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., allylic lactone)
-
Me₂S·CuBr (catalyst)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings.
-
Add a small volume of anhydrous THF.
-
In the addition funnel, prepare a solution of 3-Bromo-1,1-dimethoxypropane in anhydrous THF.
-
Add a small portion of the 3-Bromo-1,1-dimethoxypropane solution to the magnesium turnings. The reaction may need to be initiated with a small crystal of iodine or gentle heating.
-
Once the reaction has initiated (as evidenced by bubbling and heat generation), add the remaining 3-Bromo-1,1-dimethoxypropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
In a separate flask, dissolve the electrophile and catalyst (if required) in anhydrous THF.
-
Slowly add the prepared Grignard reagent to the solution of the electrophile.
-
Stir the reaction mixture for the appropriate amount of time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography.
Protocol for Nucleophilic Substitution
This protocol is a general representation based on the alkylation of an amine.[5]
Materials:
-
3-Bromo-1,1-dimethoxypropane
-
Nucleophile (e.g., 7-Bromo-2-aminobenzoxazole)
-
Anhydrous Dimethylformamide (DMF)
-
Base (if required, e.g., K₂CO₃ or NaH)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the nucleophile in anhydrous DMF.
-
If the nucleophile requires deprotonation, add the base and stir for an appropriate amount of time at a suitable temperature.
-
Add 3-Bromo-1,1-dimethoxypropane to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Workflows
The following diagrams illustrate typical experimental workflows involving 3-Bromo-1,1-dimethoxypropane.
References
- 1. 3-Bromopropanal | 65032-54-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104378986A - Pesticidal compositions and methods related thereto - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2017137744A1 - Heterocyclic compounds, in particular 2-oxo-4,4,5,5,6,6,7,7-octahydrobenzoxazole derivatives, and their use as antibacterial compounds - Google Patents [patents.google.com]
- 6. Total Synthesis of (±)-Symbioimine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
An In-depth Technical Guide to the Safe Handling of 3-Bromo-1,1-dimethoxypropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Bromo-1,1-dimethoxypropane (CAS No. 36255-44-4), a versatile reagent used in organic synthesis. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Classification
3-Bromo-1,1-dimethoxypropane is classified as a hazardous chemical. It is a flammable liquid and vapor that can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] Ingestion of this compound may be harmful.[2][4]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3][4] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling.
Table 2: Physical and Chemical Properties of 3-Bromo-1,1-dimethoxypropane
| Property | Value |
| Molecular Formula | C₅H₁₁BrO₂[5][6] |
| Molecular Weight | 183.04 g/mol [5] |
| Appearance | Clear colorless to light yellow liquid[6] |
| Refractive Index | 1.4460 to 1.4500 (at 20°C, 589 nm)[6] |
| Purity | Typically ≥94%[6] |
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are essential to prevent exposure.
Handling:
-
All manipulations should be performed in a well-ventilated fume hood.[5]
-
Use spark-proof tools and explosion-proof equipment.[2][3][7]
-
Keep away from open flames, hot surfaces, and sources of ignition.[2][3][7]
-
Take precautionary measures against static discharge.[3]
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.[3]
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that meets OSHA or European Standard EN166 requirements.[3][5]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[5] Inspect gloves before use.[2]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. However, if inhalation of vapors is a risk, use a NIOSH/MSHA approved respirator.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or face shield[5] |
| Hand Protection | Chemical-resistant gloves (nitrile, neoprene)[5] |
| Body Protection | Lab coat, appropriate protective clothing |
| Respiratory Protection | Use in a well-ventilated fume hood[5] |
Storage and Disposal
Storage:
Disposal:
-
Waste is classified as hazardous and must be disposed of by a licensed and approved hazardous waste disposal company.[5][7]
-
Do not dispose of it down the drain.
-
Empty containers may retain product residue and can be dangerous.[7]
First Aid Measures
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[2][3]
-
If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][3]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3] If not breathing, give artificial respiration.[3][7]
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[2][3]
Experimental Protocols: Synthesis
Bromination of 1,1-dimethoxypropan-2-one:
-
Dissolve 1,1-dimethoxypropan-2-one in a suitable solvent such as anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -10 °C.
-
Slowly add N-Bromosuccinimide (NBS) and a catalytic amount of sodium bicarbonate.
-
Stir the reaction mixture at -10 °C and monitor its progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of 3-Bromo-1,1-dimethoxypropane.
References
- 1. 3-Bromo-1,1-dimethoxypropan-2-one|C5H9BrO3 [benchchem.com]
- 2. fishersci.nl [fishersci.nl]
- 3. fishersci.com [fishersci.com]
- 4. Buy 2-Bromo-1,1-diethoxypropane | 3400-55-3 [smolecule.com]
- 5. 3-Bromopropanal | 65032-54-4 | Benchchem [benchchem.com]
- 6. 3-bromopropionaldehyde dimethylacetal, 95%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Solubility Profile of 3-Bromo-1,1-dimethoxypropane: A Technical Guide for Researchers
Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 3-Bromo-1,1-dimethoxypropane in common organic solvents. This guide, therefore, provides a detailed framework for determining its solubility, including experimental protocols and a template for data presentation, alongside a qualitative assessment of its expected solubility based on its chemical structure.
Introduction
3-Bromo-1,1-dimethoxypropane (CAS No: 36255-44-4) is a versatile bifunctional molecule featuring both a bromoalkane and a dimethyl acetal group.[1][2] This structure makes it a valuable building block in various organic syntheses. A thorough understanding of its solubility characteristics in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and designing novel synthetic pathways. This technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive approach to evaluating and documenting the solubility of this compound.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of a compound is favored in solvents with similar polarity and intermolecular forces.[3][4] 3-Bromo-1,1-dimethoxypropane possesses both polar and non-polar characteristics. The carbon-bromine bond and the two ether linkages in the acetal group introduce polarity, while the propane backbone is non-polar.
It can be predicted that 3-Bromo-1,1-dimethoxypropane will exhibit good solubility in a wide range of common organic solvents. Haloalkanes are generally soluble in organic solvents because the energy required to break the intermolecular forces within the haloalkane and the solvent is comparable to the energy released when new solute-solvent interactions are formed.[4][5] Similarly, acetals are typically soluble in many organic solvents.[6][7][8]
Therefore, it is anticipated to be soluble in:
-
Polar Aprotic Solvents: such as acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM).
-
Polar Protic Solvents: such as ethanol, methanol, and isopropanol, though the non-polar character may limit miscibility in all proportions.
-
Non-Polar Solvents: such as toluene, hexane, and other hydrocarbons, due to the presence of the alkyl chain.
Its solubility in highly polar solvents like water is expected to be low.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for 3-Bromo-1,1-dimethoxypropane is not available in the literature. The following table is provided as a template for researchers to systematically record their experimentally determined data. This structured format will facilitate easy comparison of solubility across a range of solvents and temperatures.
| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Observations |
| Alcohols | Methanol | ||||
| Ethanol | |||||
| Isopropanol | |||||
| Ethers | Diethyl ether | ||||
| Tetrahydrofuran | |||||
| Esters | Ethyl acetate | ||||
| Ketones | Acetone | ||||
| Hydrocarbons | Hexane | ||||
| Toluene | |||||
| Halogenated | Dichloromethane | ||||
| Chloroform |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of 3-Bromo-1,1-dimethoxypropane in an organic solvent. This protocol is based on the widely used shake-flask method.
Materials
-
3-Bromo-1,1-dimethoxypropane
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or test tubes with screw caps
-
Constant temperature shaker or orbital shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Pipettes
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for quantitative analysis
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3-Bromo-1,1-dimethoxypropane to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute to avoid decomposition.
-
Once the solvent has completely evaporated, reweigh the vial to determine the mass of the dissolved 3-Bromo-1,1-dimethoxypropane.
-
Calculate the solubility in g/100 mL.
-
-
Chromatographic Analysis (for volatile solvents or higher accuracy):
-
Prepare a series of standard solutions of 3-Bromo-1,1-dimethoxypropane of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a suitable chromatographic method (GC or HPLC).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, and thus the solubility.
-
-
Data Reporting:
-
Perform all measurements in triplicate to ensure reproducibility.
-
Report the solubility as the mean ± standard deviation.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 3-Bromo-1,1-dimethoxypropane.
Caption: Workflow for determining the solubility of a compound.
References
- 1. innospk.com [innospk.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chem.ws [chem.ws]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. Glycerol acetals and ketals as bio-based solvents: positioning in Hansen and COSMO-RS spaces, volatility and stability towards hydrolysis and autoxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Heterocycles Using 3-Bromo-1,1-dimethoxypropane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 3-bromo-1,1-dimethoxypropane as a versatile C3 synthon. The methodologies outlined herein offer pathways to key heterocyclic scaffolds, including pyrimidines, pyridines, and quinolines, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
3-Bromo-1,1-dimethoxypropane, also known as 3-bromopropionaldehyde dimethyl acetal, is a valuable building block in organic synthesis. The presence of a protected aldehyde functionality (the dimethyl acetal) and a reactive bromide allows for sequential and site-selective reactions. The acetal group is stable under basic and neutral conditions, enabling transformations involving the bromide, and can be readily deprotected under acidic conditions to reveal the aldehyde for subsequent cyclization reactions. This dual functionality makes it a powerful tool for the construction of complex molecular architectures, particularly heterocyclic systems.
Synthesis of Pyrimidines
A direct and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been developed utilizing a derivative of 3-bromo-1,1-dimethoxypropane. This approach involves the condensation of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[1][2][3] This method is particularly advantageous as it provides pyrimidines lacking substitution at the 4-position, a structural motif that can be challenging to achieve through other synthetic routes.[3]
General Reaction Scheme for Pyrimidine Synthesis
Caption: Overall workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.
Experimental Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters[3]
Materials:
-
Methyl formate
-
Methyl 3,3-dimethoxypropionate
-
Sodium hydride (60% dispersion in mineral oil)
-
Amidinium salt (e.g., acetamidinium chloride)
-
Anhydrous Diethyl ether
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
Part 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.
Part 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Ester
-
To a solution of the amidinium salt (2.0 mmol) in anhydrous DMF (4 mL), add sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (2.32 mmol).
-
Heat the reaction mixture at 100 °C under a nitrogen atmosphere for 1 hour.
-
Cool the reaction to room temperature and add water (15 mL). Precipitation of the product is typically observed.
-
Collect the solid by filtration, wash with water (2.5 mL), and dry under vacuum.
-
If a precipitate does not form, extract the aqueous layer with ethyl acetate. Dry the combined organic extracts over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Amidinium Salt (R group) | Product | Yield (%) |
| Methyl (from Acetamidinium) | Methyl 2-methylpyrimidine-5-carboxylate | 75 |
| Phenyl (from Benzamidinium) | Methyl 2-phenylpyrimidine-5-carboxylate | 85 |
| Amino (from Guanidinium) | Methyl 2-aminopyrimidine-5-carboxylate | 60 |
| Yields are representative and may vary based on the specific amidinium salt used.[3] |
Synthesis of Pyridines (Proposed)
The Hantzsch pyridine synthesis is a classic multi-component reaction that offers a straightforward route to dihydropyridines, which can then be oxidized to pyridines.[4][5][6][7] A plausible approach using 3-bromo-1,1-dimethoxypropane would involve its conversion to a β-ketoester, which can then participate in the Hantzsch reaction.
Proposed Synthetic Pathway to Pyridines
Caption: Proposed workflow for the synthesis of pyridines from 3-bromo-1,1-dimethoxypropane.
Experimental Protocol (Proposed): Synthesis of a β-Ketoester from 3-Bromo-1,1-dimethoxypropane
Materials:
-
3-Bromo-1,1-dimethoxypropane
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Ethyl acetoacetate
-
Dilute hydrochloric acid
Procedure:
-
Prepare a Grignard reagent from 3-bromo-1,1-dimethoxypropane and magnesium turnings in anhydrous diethyl ether or THF.
-
Add the freshly prepared Grignard reagent to a solution of ethyl acetoacetate in anhydrous diethyl ether at a low temperature (e.g., 0 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-ketoester.
-
Purify the product by distillation or column chromatography.
This protocol is a general guideline and may require optimization.
Synthesis of Quinolines (Proposed)
The Combes quinoline synthesis provides a reliable method for the preparation of 2,4-disubstituted quinolines through the acid-catalyzed reaction of anilines with 1,3-dicarbonyl compounds.[8][9][10] To utilize 3-bromo-1,1-dimethoxypropane in this synthesis, it would first need to be converted into a 1,3-dicarbonyl compound.
Proposed Synthetic Pathway to Quinolines
Caption: Proposed workflow for the synthesis of quinolines from 3-bromo-1,1-dimethoxypropane.
Experimental Protocol (Proposed): Synthesis of a 1,3-Dicarbonyl Compound from 3-Bromo-1,1-dimethoxypropane
Materials:
-
3-Bromo-1,1-dimethoxypropane
-
Sodium ethoxide
-
Ethyl acetate
-
Anhydrous ethanol
-
Dilute hydrochloric acid
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add ethyl acetate followed by the dropwise addition of 3-bromo-1,1-dimethoxypropane at room temperature.
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, neutralize the reaction with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product is the acetal-protected 1,3-dicarbonyl compound. This can be deprotected under acidic conditions (e.g., aqueous HCl) to yield the desired 1,3-dicarbonyl compound, which can be used directly in the Combes synthesis.
This protocol is a general guideline and may require optimization.
Conclusion
3-Bromo-1,1-dimethoxypropane serves as a versatile and valuable precursor for the synthesis of a variety of important heterocyclic scaffolds. The presented protocols, both established and proposed, highlight its utility in constructing pyrimidines, and provide logical pathways for its application in the synthesis of pyridines and quinolines. The ability to unmask the aldehyde functionality at a later stage of a synthetic sequence offers significant strategic advantages in the design and execution of complex multi-step syntheses, making it a key tool for researchers in drug development and medicinal chemistry. Further exploration and optimization of the proposed routes are encouraged to expand the synthetic utility of this readily available building block.
References
- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. iipseries.org [iipseries.org]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Grignard Reaction with 3-Bromo-1,1-dimethoxypropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, valued for its versatility and efficiency. This document provides a detailed protocol for the utilization of 3-Bromo-1,1-dimethoxypropane in Grignard reactions. The dimethoxyacetal group serves as a protected aldehyde, making 3,3-dimethoxypropylmagnesium bromide a valuable synthon for the introduction of a 3-oxopropyl group to a variety of electrophiles. Subsequent acidic work-up readily hydrolyzes the acetal to reveal the aldehyde functionality, providing access to a range of γ-hydroxy aldehydes and related structures, which are key intermediates in the synthesis of complex molecules and active pharmaceutical ingredients.
Strict anhydrous conditions are paramount for the success of any Grignard reaction, as the organomagnesium reagent is a strong base and will be quenched by protic solvents, including atmospheric moisture.[1][2]
Reaction Principle
The process involves two main stages. First is the formation of the Grignard reagent, 3,3-dimethoxypropylmagnesium bromide, through the reaction of 3-Bromo-1,1-dimethoxypropane with magnesium metal in an ethereal solvent like anhydrous diethyl ether or tetrahydrofuran (THF). The second stage is the nucleophilic addition of the prepared Grignard reagent to an electrophilic carbonyl carbon of an aldehyde or ketone. The reaction is then quenched, and the resulting alkoxide is protonated during aqueous work-up to yield the alcohol product. The acetal protecting group can be removed under acidic conditions to yield the corresponding aldehyde.
Quantitative Data Summary
The following table summarizes the quantitative data for a representative Grignard reaction between 3-Bromo-1,1-dimethoxypropane and benzaldehyde to produce 4,4-dimethoxy-1-phenylbutan-1-ol.
| Reagent/Parameter | Molar Equivalent | Amount | Notes |
| Magnesium Turnings | 1.2 | 2.91 g | Activated prior to use. |
| 3-Bromo-1,1-dimethoxypropane | 1.0 | 18.3 g (12.9 mL) | Should be pure and dry. |
| Benzaldehyde | 1.0 | 10.6 g (10.1 mL) | Freshly distilled if necessary. |
| Anhydrous Diethyl Ether | - | ~150 mL | Used as the solvent. |
| Iodine | Catalytic | 1 crystal | For magnesium activation. |
| Reaction Conditions | |||
| Grignard Formation Temp. | Gentle Reflux | ~35°C (Ether) | Maintained by controlled addition. |
| Addition to Aldehyde Temp. | 0°C to Room Temp. | Initial cooling, then warming. | |
| Reaction Time (Grignard form.) | 1-2 hours | After halide addition is complete. | |
| Reaction Time (Aldehyde add.) | 1-2 hours | After aldehyde addition is complete. | |
| Work-up & Purification | |||
| Quenching Agent | Saturated aq. NH₄Cl | ~50 mL | Slow, dropwise addition at 0°C. |
| Extraction Solvent | Diethyl Ether | 3 x 50 mL | |
| Yield | |||
| Isolated Yield | ~75-85% | Based on similar reported procedures. |
Experimental Protocol
This protocol details the in-situ preparation of 3,3-dimethoxypropylmagnesium bromide and its subsequent reaction with benzaldehyde.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
3-Bromo-1,1-dimethoxypropane
-
Anhydrous diethyl ether (Et₂O)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
Part A: Preparation of the Grignard Reagent (3,3-dimethoxypropylmagnesium bromide)
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂), a pressure-equalizing dropping funnel, and an inlet for an inert gas. Flame-dry the entire apparatus under a stream of nitrogen or argon and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine to activate the magnesium surface.
-
Initiation: Add enough anhydrous diethyl ether to just cover the magnesium turnings. In the dropping funnel, prepare a solution of 3-Bromo-1,1-dimethoxypropane (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (~10%) of this solution to the stirred magnesium suspension. The reaction is initiated when the brown color of the iodine fades and the solvent begins to reflux gently. Gentle warming with a heat gun may be necessary to start the reaction.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining 3-Bromo-1,1-dimethoxypropane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is crucial to control the exothermic reaction and minimize side reactions such as Wurtz coupling.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure the complete consumption of the magnesium. The resulting grayish, slightly cloudy solution is the in-situ prepared Grignard reagent.
Part B: Reaction with Benzaldehyde
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.
-
Addition of Aldehyde: Prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture again in an ice-water bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with two portions of diethyl ether. Combine all the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude alcohol, 4,4-dimethoxy-1-phenylbutan-1-ol. The product can be further purified by column chromatography on silica gel if necessary.
Visualizations
Caption: Experimental workflow for the Grignard reaction of 3-Bromo-1,1-dimethoxypropane.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Bromopropionaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopropionaldehyde dimethyl acetal is a versatile bifunctional reagent widely employed in organic synthesis. Its structure incorporates a reactive primary bromide, susceptible to nucleophilic substitution, and a protected aldehyde functionality in the form of a dimethyl acetal. This unique combination allows for the introduction of a three-carbon chain with a latent aldehyde group, making it a valuable building block in the synthesis of a diverse array of molecules, including pharmaceuticals and complex heterocyclic systems.[1][2] The acetal group is stable under basic and neutral conditions, enabling selective reaction at the carbon-bromine bond without interference from the aldehyde. Subsequent deprotection under acidic conditions readily unmasks the aldehyde for further transformations.[3] This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions of 3-bromopropionaldehyde dimethyl acetal.
General Reaction Pathway
The primary application of 3-bromopropionaldehyde dimethyl acetal in nucleophilic substitution reactions follows a straightforward SN2 mechanism. A nucleophile (Nu-) attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide leaving group to form a new carbon-nucleophile bond.
Caption: General SN2 reaction of 3-Bromopropionaldehyde dimethyl acetal.
Applications in Synthesis
Synthesis of Nitrogen-Containing Compounds
1. Synthesis of 3-Azidopropionaldehyde Dimethyl Acetal:
This reaction is a key step in the introduction of an amine functionality after subsequent reduction. The azide group serves as a versatile precursor to a primary amine.
Experimental Protocol:
A solution of 3-bromopropionaldehyde dimethyl acetal in a suitable solvent (e.g., dimethylformamide - DMF) is treated with sodium azide (NaN₃). The reaction mixture is typically heated to facilitate the substitution. After completion, the product is isolated by extraction and purified by distillation.
| Reactant | Nucleophile | Solvent | Temperature | Time | Yield |
| 3-Bromopropionaldehyde dimethyl acetal | Sodium Azide (NaN₃) | DMF | 60-80 °C | 12-24 h | >85% |
Workflow for 3-Aminopropionaldehyde Dimethyl Acetal Synthesis:
Caption: Synthesis of 3-aminopropionaldehyde dimethyl acetal.
2. Synthesis of N-Substituted Propionaldehyde Dimethyl Acetals:
Primary and secondary amines can act as nucleophiles to displace the bromide, leading to the formation of 3-aminopropionaldehyde dimethyl acetal derivatives. These products are valuable intermediates in the synthesis of various nitrogen-containing heterocycles and pharmaceutical compounds. For instance, the reaction with piperidine yields 3-(piperidin-1-yl)propionaldehyde dimethyl acetal.[4]
Experimental Protocol (General):
3-Bromopropionaldehyde dimethyl acetal is reacted with an excess of the desired primary or secondary amine in a suitable solvent such as acetonitrile or ethanol, often in the presence of a non-nucleophilic base like potassium carbonate to neutralize the HBr formed.
| Reactant | Nucleophile | Base | Solvent | Temperature | Yield |
| 3-Bromopropionaldehyde dimethyl acetal | Piperidine | K₂CO₃ | Acetonitrile | Reflux | High |
Synthesis of Sulfur-Containing Compounds
Synthesis of 3-(Phenylthio)propionaldehyde Dimethyl Acetal:
Thiolates are excellent nucleophiles for SN2 reactions. The reaction with thiophenol provides a route to sulfur-containing building blocks.
Experimental Protocol:
Thiophenol is deprotonated with a base like sodium hydride or sodium ethoxide in a solvent such as tetrahydrofuran (THF) or ethanol. 3-Bromopropionaldehyde dimethyl acetal is then added to the resulting thiophenolate solution.
| Reactant | Nucleophile | Base | Solvent | Temperature | Yield |
| 3-Bromopropionaldehyde dimethyl acetal | Thiophenol | NaH | THF | 0 °C to RT | Good |
Synthesis of Carbon-Carbon Bonds
1. Synthesis of 4,4-Dimethoxybutanenitrile:
The reaction with cyanide ions is a classic method for carbon chain extension. The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine. 4,4-Dimethoxybutanenitrile is a known chemical intermediate.[5][6][7]
Experimental Protocol:
3-Bromopropionaldehyde dimethyl acetal is reacted with sodium or potassium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or DMF.
| Reactant | Nucleophile | Solvent | Temperature | Time | Yield |
| 3-Bromopropionaldehyde dimethyl acetal | Potassium Cyanide (KCN) | DMSO | 80-100 °C | 4-6 h | Good |
2. Grignard Reagent Formation and Subsequent Reactions:
In a notable application, 3-bromopropionaldehyde dimethyl acetal can be converted into its corresponding Grignard reagent. This transformation is crucial in the synthesis of nornicotine and nicotine. The acetal group is stable to the strongly basic Grignard reagent, allowing for selective reaction at the bromine-bearing carbon.
Experimental Protocol (Grignard Formation):
Magnesium turnings are activated in anhydrous diethyl ether or THF. A solution of 3-bromopropionaldehyde dimethyl acetal in the same anhydrous solvent is then added dropwise to initiate the formation of the Grignard reagent, 3,3-dimethoxypropylmagnesium bromide.
Caption: Grignard reagent formation and subsequent reaction.
This Grignard reagent can then be reacted with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.
Applications in Pharmaceutical Synthesis
3-Bromopropionaldehyde dimethyl acetal has been utilized as a key intermediate in the synthesis of various pharmacologically active molecules.
-
Nicotine and Nornicotine Synthesis: As mentioned, it is a precursor for the Grignard reagent used to construct the side chain of these alkaloids.
-
D-Homo Steroid Synthesis: It has been used in the synthesis of D-homo steroids, which have applications in fertility control.[8]
-
Spiro Cyclobutanone Synthesis: This compound serves as a starting material for the synthesis of spiro cyclobutanones.[2][9]
-
Polymer Conjugates: It can be used as an initiator for atom transfer radical polymerization (ATRP) in the preparation of polymer conjugates.[10]
Conclusion
3-Bromopropionaldehyde dimethyl acetal is a highly valuable and versatile building block in organic synthesis. Its ability to undergo clean nucleophilic substitution reactions at the C-Br bond while the aldehyde functionality remains protected as a stable acetal makes it an ideal reagent for the synthesis of a wide range of functionalized molecules. The protocols outlined in this document provide a foundation for its application in research, particularly in the fields of medicinal chemistry and drug development.
References
- 1. indiamart.com [indiamart.com]
- 2. 3-Bromopropionaldehyde dimethyl acetal technical grade, 90 36255-44-4 [sigmaaldrich.com]
- 3. 3-Bromopropanal | 65032-54-4 | Benchchem [benchchem.com]
- 4. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,4-dimethoxybutanenitrile - CAS:14618-78-1 - Sunway Pharm Ltd [3wpharm.com]
- 6. 4,4-Dimethoxybutyronitrile | C6H11NO2 | CID 84558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. EP0116329A1 - D-Homo steroids, their preparation and pharmaceutical compositions - Google Patents [patents.google.com]
- 9. 3-溴丙醛二甲缩醛 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 10. WO2007100905A2 - Acryloyloxyethylphosphorylcholine containing polymer conjugates and their preparation - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Four-Membered Rings Using 3-Bromo-1,1-dimethoxypropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Four-membered carbocycles, particularly cyclobutane derivatives, are crucial structural motifs in medicinal chemistry and drug discovery. Their inherent ring strain and three-dimensional nature provide unique conformational constraints that can enhance binding affinity, improve metabolic stability, and fine-tune the physicochemical properties of drug candidates. These characteristics make cyclobutanes valuable components in the design of novel therapeutics. This document outlines a synthetic strategy for the preparation of a versatile cyclobutane intermediate starting from the commercially available building block, 3-Bromo-1,1-dimethoxypropane. The described protocol provides a foundation for the synthesis of a variety of substituted cyclobutanes for applications in drug development programs.
Proposed Synthetic Pathway
The synthesis of a cyclobutane ring from 3-Bromo-1,1-dimethoxypropane can be achieved through a multi-step sequence involving the initial deprotection of the acetal, followed by functional group manipulation to generate a suitable precursor for an intramolecular cyclization reaction. The key step in this proposed pathway is an intramolecular coupling of a 1,4-disubstituted butane derivative.
Caption: Proposed synthetic workflow for the synthesis of cyclobutane from 3-Bromo-1,1-dimethoxypropane.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Step 1: Synthesis of 3-Bromopropanal
This step involves the acid-catalyzed hydrolysis of the dimethyl acetal to the corresponding aldehyde.
Materials:
-
3-Bromo-1,1-dimethoxypropane
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of 3-Bromo-1,1-dimethoxypropane (1.0 eq) in acetone, add 1 M HCl (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution until the pH is neutral.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford crude 3-bromopropanal. The crude product is often used in the next step without further purification due to its potential for polymerization.
Step 2: Synthesis of 3-Bromo-1-propanol
This protocol describes the reduction of the aldehyde to a primary alcohol.
Materials:
-
Crude 3-Bromopropanal from Step 1
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude 3-bromopropanal (1.0 eq) in methanol at 0 °C.
-
Slowly add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of 1-Bromo-3-tosyloxypropane
This step involves the conversion of the primary alcohol to a tosylate, creating a good leaving group for the subsequent cyclization.
Materials:
-
3-Bromo-1-propanol
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl chloride (TsCl)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-bromo-1-propanol (1.0 eq) in dichloromethane at 0 °C.
-
Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 4: Synthesis of Cyclobutane
This final step is an intramolecular coupling reaction to form the four-membered ring. The Wurtz reaction is a classic method for such transformations.[1]
Materials:
-
1-Bromo-3-tosyloxypropane (or 1,4-dibromobutane, which could be formed from 3-bromo-1-propanol)
-
Sodium metal, finely cut
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
To a flask containing anhydrous diethyl ether, add finely cut sodium metal (2.2 eq).
-
Heat the mixture to reflux.
-
Slowly add a solution of 1-bromo-3-tosyloxypropane (1.0 eq) in anhydrous diethyl ether to the refluxing suspension over several hours using a syringe pump (high dilution conditions favor intramolecular cyclization).
-
After the addition is complete, continue to reflux for an additional 4-6 hours.
-
Cool the reaction mixture to room temperature and cautiously quench the excess sodium by the slow addition of ethanol, followed by water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
The cyclobutane product is volatile and should be isolated carefully, for instance, by distillation of the solvent at atmospheric pressure.
Caption: Proposed mechanism for the intramolecular Wurtz-type coupling to form cyclobutane.
Data Presentation (Illustrative)
The following table summarizes the expected, illustrative results for the multi-step synthesis of cyclobutane. Actual yields may vary.
| Step | Starting Material | Quantity (mmol) | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by GC/NMR) |
| 1 | 3-Bromo-1,1-dimethoxypropane | 50 | 3-Bromopropanal | 6.75 | - | ~85 (crude) | Used directly |
| 2 | 3-Bromopropanal | ~42.5 | 3-Bromo-1-propanol | 5.91 | 4.85 | 82 | >95% |
| 3 | 3-Bromo-1-propanol | 35 | 1-Bromo-3-tosyloxypropane | 10.26 | 9.03 | 88 | >97% |
| 4 | 1-Bromo-3-tosyloxypropane | 30 | Cyclobutane | 1.68 | 0.89 | 53 | >98% |
Applications in Drug Discovery
The synthetic route described provides access to a simple cyclobutane core, which can be further functionalized to generate a library of compounds for screening in drug discovery programs. The initial product, cyclobutane, can undergo various transformations such as C-H activation, halogenation, or oxidation to introduce functional handles for further elaboration.
For instance, the introduction of amino and carboxyl groups can lead to the synthesis of cyclobutane-containing amino acids, which are valuable building blocks for peptidomimetics and other constrained scaffolds. The rigid nature of the cyclobutane ring can pre-organize appended functional groups in a specific spatial orientation, potentially leading to enhanced interactions with biological targets. The versatility of 3-Bromo-1,1-dimethoxypropane as a starting material allows for the potential synthesis of a wide array of cyclobutane derivatives with diverse substitution patterns, which is highly desirable in the optimization phase of drug development.
Conclusion
This application note details a plausible and chemically sound synthetic pathway for the preparation of cyclobutane from 3-Bromo-1,1-dimethoxypropane. The provided protocols offer a starting point for researchers to explore the synthesis of four-membered rings, which are of significant interest in the field of medicinal chemistry. The modularity of this synthetic approach allows for the generation of diverse cyclobutane derivatives, thereby facilitating the exploration of this important chemical space in the quest for novel therapeutic agents.
References
Application Notes and Protocols: 3-Bromo-1,1-dimethoxypropane in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-1,1-dimethoxypropane is a versatile and valuable reagent in pharmaceutical synthesis, primarily serving as a protected three-carbon building block. The dimethoxyacetal moiety provides robust protection for an aldehyde functional group, allowing for selective transformations at the bromine-bearing carbon. This key feature enables its application in the synthesis of complex pharmaceutical intermediates, most notably in the construction of tryptamine precursors. Tryptamines are a critical class of compounds in drug discovery, forming the structural core of numerous neurologically active pharmaceuticals, including the widely used sleep-aid, melatonin. This document provides detailed application notes, experimental protocols, and quantitative data for the utilization of 3-Bromo-1,1-dimethoxypropane in the synthesis of a key melatonin precursor.
Core Applications in Pharmaceutical Intermediate Synthesis
The principal utility of 3-Bromo-1,1-dimethoxypropane lies in its role as an alkylating agent to introduce a 3,3-dimethoxypropyl side chain. This protected aldehyde precursor is particularly useful in the synthesis of tryptamine derivatives.
Synthesis of Tryptamine and Melatonin Precursors
A significant application is the C3-alkylation of indole and its derivatives. The reaction of an indole with 3-Bromo-1,1-dimethoxypropane, typically under basic conditions, yields a 3-(3,3-dimethoxypropyl)indole. This intermediate is a direct precursor to tryptamines. Subsequent deprotection of the acetal to the aldehyde, followed by reductive amination, affords the desired tryptamine skeleton.
In a prominent example, the synthesis of a key intermediate for Melatonin (N-acetyl-5-methoxytryptamine) is achieved through the C3-alkylation of 5-methoxyindole. This pathway highlights the strategic importance of 3-Bromo-1,1-dimethoxypropane in constructing the side chain of this major pharmaceutical product.
Experimental Protocols
Protocol 1: Synthesis of 3-(5-Methoxy-1H-indol-3-yl)propanal dimethyl acetal (Melatonin Precursor)
This protocol details the C3-alkylation of 5-methoxyindole using 3-Bromo-1,1-dimethoxypropane to yield a key intermediate in the synthesis of Melatonin.
Reaction Scheme:
5-Methoxyindole reacts with 3-Bromo-1,1-dimethoxypropane in the presence of a strong base to yield the C3-alkylated product.
Materials and Reagents:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity |
| 5-Methoxyindole | 147.18 | >98% |
| 3-Bromo-1,1-dimethoxypropane | 183.04 | >97% |
| Sodium Hydride (NaH), 60% in mineral oil | 24.00 | 60% |
| Anhydrous Dimethylformamide (DMF) | 73.09 | >99.8% |
| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 53.49 | - |
| Brine (Saturated Aqueous NaCl) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | >99.5% |
Procedure:
-
Inert Atmosphere: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 5-methoxyindole (5.0 g, 33.9 mmol).
-
Dissolution: Add 100 mL of anhydrous DMF and stir until all the 5-methoxyindole has dissolved.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.50 g of 60% dispersion, 37.5 mmol, 1.1 eq) in small portions. Caution: Hydrogen gas is evolved; ensure proper ventilation. Stir the mixture at 0°C for 1 hour.
-
Alkylation: Slowly add 3-Bromo-1,1-dimethoxypropane (6.87 g, 37.5 mmol, 1.1 eq) dropwise via the dropping funnel over 20-30 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
-
Work-up: Upon completion, cool the reaction mixture to 0°C and quench by the slow, dropwise addition of 50 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: gradient of 10% to 30% ethyl acetate in hexanes) to yield 3-(5-Methoxy-1H-indol-3-yl)propanal dimethyl acetal.
Quantitative Data:
| Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Purity (%) |
| 3-(5-Methoxy-1H-indol-3-yl)propanal dimethyl acetal | C₁₄H₁₉NO₃ | 249.31 | 70-85 | >95 |
Expected Spectroscopic Data:
| Data Type | Description |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.01 (br s, 1H, NH), 7.22 (d, J = 8.8 Hz, 1H), 7.03 (d, J = 2.4 Hz, 1H), 6.98 (s, 1H), 6.86 (dd, J = 8.8, 2.4 Hz, 1H), 4.48 (t, J = 5.6 Hz, 1H), 3.86 (s, 3H), 3.34 (s, 6H), 2.82 (t, J = 7.6 Hz, 2H), 2.01 (q, J = 6.8 Hz, 2H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 153.9, 131.6, 128.0, 122.8, 112.5, 111.9, 104.2, 100.4, 55.9, 53.3, 34.2, 23.6. |
Visualizations
Experimental Workflow: Synthesis of Melatonin Precursor```dot
Caption: Synthetic logic for tryptamine synthesis.
Application Notes and Protocols for the Reaction of 3-Bromo-1,1-dimethoxypropane with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1,1-dimethoxypropane is a valuable bifunctional reagent in organic synthesis, serving as a synthetic equivalent of 3-bromopropionaldehyde. The dimethoxy acetal moiety acts as a protecting group for the aldehyde functionality, allowing for selective reactions at the carbon bearing the bromine atom. One of the most common and important transformations involving this reagent is its reaction with primary and secondary amines to form N-substituted 3,3-dimethoxypropylamines. These products are versatile intermediates that can be readily deprotected under acidic conditions to reveal the corresponding N-substituted 3-aminopropionaldehydes, which are key building blocks in the synthesis of a wide range of nitrogen-containing heterocycles, natural products, and pharmaceutically active compounds.
This document provides detailed application notes and experimental protocols for the reaction of 3-Bromo-1,1-dimethoxypropane with various amines, summarizing key experimental conditions and providing a step-by-step methodology for a representative reaction.
Data Presentation
The reaction of 3-Bromo-1,1-dimethoxypropane with amines is a nucleophilic substitution reaction (SN2) where the amine acts as the nucleophile, displacing the bromide ion. The choice of reaction conditions is crucial for achieving high yields and minimizing side reactions. Key parameters include the nature of the amine, the solvent, the temperature, and the presence or absence of a base. The following table summarizes experimental conditions from various sources for the reaction of 3-Bromo-1,1-dimethoxypropane with different amine substrates.
| Amine Substrate | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 7-Bromo-3,4,5,6-tetrahydro-1H-benz[cd]indol-2-one | N,N-Dimethylformamide (DMF) | Not specified | 60 | 17 | Not specified | [1] |
| tert-Butyl (2-(6-(3-fluorophenylsulfonyl)benzofuran-3-yl)ethyl)carbamate | 1,2-Dichloroethane (DCE) : Trifluoroacetic acid (TFA) (1:1) | Not specified | 100 | 16 | Not specified | [2] |
| Indole derivative | Dimethyl sulfoxide (DMSO) | Not specified | Room Temperature | 18 | Not specified |
Experimental Protocols
The following protocol provides a general and detailed methodology for the reaction of 3-Bromo-1,1-dimethoxypropane with a heterocyclic amine, based on a representative procedure. This protocol can be adapted for other primary and secondary amines with appropriate modifications to the reaction conditions.
Synthesis of 7-Bromo-1-(3,3-dimethoxypropyl)-3,4,5,6-tetrahydro-1H-benz[cd]indol-2-one[1]
Materials:
-
7-Bromo-3,4,5,6-tetrahydro-1H-benz[cd]indol-2-one
-
3-Bromo-1,1-dimethoxypropane
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Heptane
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 7-bromo-3,4,5,6-tetrahydro-1H-benz[cd]indol-2-one (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred solution, add 3-bromo-1,1-dimethoxypropane (1.0-1.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 17 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in heptane to afford the pure 7-bromo-1-(3,3-dimethoxypropyl)-3,4,5,6-tetrahydro-1H-benz[cd]indol-2-one.
Mandatory Visualization
The following diagrams illustrate the general reaction and the experimental workflow.
Caption: General reaction of an amine with 3-Bromo-1,1-dimethoxypropane.
References
- 1. WO2017137744A1 - Heterocyclic compounds, in particular 2-oxo-4,4,5,5,6,6,7,7-octahydrobenzoxazole derivatives, and their use as antibacterial compounds - Google Patents [patents.google.com]
- 2. WO2011087712A2 - Tricyclic derivatives and their pharmaceutical use and compositions - Google Patents [patents.google.com]
Application Notes and Protocols: Acetal Deprotection of 3-Bromo-1,1-dimethoxypropane Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1,1-dimethoxypropane serves as a versatile three-carbon building block in organic synthesis. Its structure incorporates a reactive bromide for nucleophilic substitution or organometallic transformations, and a dimethyl acetal protecting group for a latent aldehyde functionality. Following the reaction of the bromide moiety to introduce various substituents, the subsequent deprotection of the acetal is a critical step to unmask the aldehyde for further synthetic manipulations.
This document provides detailed application notes and generalized protocols for the acidic hydrolysis of the dimethyl acetal in reaction products derived from 3-bromo-1,1-dimethoxypropane. While specific literature examples detailing the deprotection of a wide array of 3-bromo-1,1-dimethoxypropane derivatives are limited, the protocols provided herein are based on well-established methods for acetal deprotection and serve as a comprehensive guide for researchers. It is important to note that optimization of these conditions for specific substrates is likely necessary to achieve optimal results.
General Principles of Acetal Deprotection
The deprotection of dimethyl acetals is most commonly achieved under acidic conditions in the presence of water. The mechanism involves protonation of one of the methoxy groups, converting it into a good leaving group (methanol). Subsequent attack by water, followed by the loss of the second equivalent of methanol, regenerates the carbonyl group. The reaction is reversible, and the use of excess water or an aqueous co-solvent system drives the equilibrium towards the aldehyde product.
Data Presentation: Comparison of General Acidic Deprotection Conditions
The following table summarizes common acidic conditions for the deprotection of dimethyl acetals. These conditions can be considered as starting points for the optimization of the deprotection of functionalized 3,3-dimethoxypropyl compounds.
| Method | Acid Catalyst | Solvent System | Temperature (°C) | Typical Reaction Time | Notes |
| 1 | Acetic Acid (AcOH) | THF / H₂O (e.g., 4:1) | Room Temperature | 2 |
Application Notes and Protocols for the Synthesis of Substituted Propyl Acetals from 3-Bromo-1,1-dimethoxypropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the synthesis of a variety of substituted propyl acetals utilizing 3-bromo-1,1-dimethoxypropane as a key building block. While direct literature precedents for some of the specific transformations outlined herein are not extensively documented, the protocols provided are based on well-established and robust chemical reactions. This document details methodologies for O-alkylation, N-alkylation, and carbon-carbon bond formation, affording a diverse range of functionalized propyl acetals. These intermediates are valuable in various research and development settings, particularly in the synthesis of novel small molecules for drug discovery, where the propyl aldehyde moiety, masked as a stable acetal, can be a crucial pharmacophore or synthetic handle. The subsequent deprotection to the corresponding aldehyde is also discussed.
Introduction
3-Bromo-1,1-dimethoxypropane is a versatile bifunctional reagent. It possesses a masked aldehyde in the form of a dimethyl acetal, which is stable to a wide range of reaction conditions, and a primary alkyl bromide that can readily participate in nucleophilic substitution and cross-coupling reactions. This unique combination allows for the introduction of a three-carbon chain terminating in a latent aldehyde functionality onto a variety of molecular scaffolds. The ability to perform modifications at the terminal bromine atom while the aldehyde remains protected makes this reagent a valuable tool for the multi-step synthesis of complex molecules.
This document outlines three primary synthetic strategies for the derivatization of 3-bromo-1,1-dimethoxypropane:
-
O-Alkylation via Williamson Ether Synthesis: Reaction with alcohols and phenols to form the corresponding ethers.
-
N-Alkylation of Amines: Reaction with primary and secondary amines to generate substituted aminopropyl acetals.
-
Carbon-Carbon Bond Formation: Utilization of Grignard reagent formation and palladium-catalyzed cross-coupling reactions (Suzuki and Heck) to create new carbon-carbon bonds.
I. Synthesis of O-Substituted Propyl Acetals via Williamson Ether Synthesis
The Williamson ether synthesis provides a reliable method for the formation of ethers from an alkoxide or phenoxide and a primary alkyl halide. In this application, 3-bromo-1,1-dimethoxypropane serves as the electrophilic partner.
Experimental Protocol: General Procedure for O-Alkylation
-
Alkoxide/Phenoxide Formation: To a solution of the desired alcohol or phenol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF), add a strong base (e.g., sodium hydride (1.1 eq., 60% dispersion in mineral oil) or potassium carbonate (2.0 eq.)).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Alkylation: To the resulting mixture, add 3-bromo-1,1-dimethoxypropane (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired O-substituted propyl acetal.
Data Presentation: Representative O-Alkylation Reactions
| Entry | Nucleophile (R-OH) | Base | Solvent | Temp (°C) | Time (h) | Product (R-O-(CH₂)₃-CH(OCH₃)₂) | Expected Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 80 | 12 | 3-Phenoxy-1,1-dimethoxypropane | 85-95 |
| 2 | 4-Methoxybenzyl alcohol | NaH | THF | 65 | 8 | 1,1-Dimethoxy-3-((4-methoxybenzyl)oxy)propane | 80-90 |
| 3 | Cyclohexanol | NaH | THF | 65 | 16 | 3-(Cyclohexyloxy)-1,1-dimethoxypropane | 75-85 |
Experimental Workflow: O-Alkylation
II. Synthesis of N-Substituted Propyl Acetals via Amine Alkylation
The alkylation of primary and secondary amines with 3-bromo-1,1-dimethoxypropane provides access to a range of N-substituted propyl acetals. It is important to note that over-alkylation can be a competing side reaction, particularly with primary amines.
Experimental Protocol: General Procedure for N-Alkylation
-
Reaction Setup: To a solution of the primary or secondary amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF), add a non-nucleophilic base (e.g., potassium carbonate (2.0 eq.) or triethylamine (1.5 eq.)).
-
Alkylation: Add 3-bromo-1,1-dimethoxypropane (1.1 eq.) to the mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative N-Alkylation Reactions
| Entry | Nucleophile (R¹R²NH) | Base | Solvent | Temp (°C) | Time (h) | Product (R¹R²N-(CH₂)₃-CH(OCH₃)₂) | Expected Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 90 | 24 | N-(3,3-dimethoxypropyl)aniline | 70-80 |
| 2 | Morpholine | K₂CO₃ | ACN | 80 | 16 | 4-(3,3-dimethoxypropyl)morpholine | 85-95 |
| 3 | Benzylamine | Et₃N | ACN | 80 | 18 | N-benzyl-3,3-dimethoxypropan-1-amine | 75-85 |
Experimental Workflow: N-Alkylation
III. Synthesis of Carbon-Substituted Propyl Acetals
A. Grignard Reaction
Formation of a Grignard reagent from 3-bromo-1,1-dimethoxypropane allows for nucleophilic attack on various electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds.
Experimental Protocol: General Procedure for Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq.). Add a small crystal of iodine. Add a small portion of a solution of 3-bromo-1,1-dimethoxypropane (1.0 eq.) in anhydrous THF. Initiate the reaction with gentle heating if necessary. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Data Presentation: Representative Grignard Reactions
| Entry | Electrophile | Product | Expected Yield (%) |
| 1 | Benzaldehyde | 1-phenyl-4,4-dimethoxybutan-1-ol | 70-80 |
| 2 | Cyclohexanone | 1-(3,3-dimethoxypropyl)cyclohexan-1-ol | 65-75 |
| 3 | Acetone | 2-methyl-5,5-dimethoxypentan-2-ol | 70-80 |
B. Palladium-Catalyzed Cross-Coupling Reactions
Suzuki and Heck couplings offer powerful methods to form C(sp³)-C(sp²) bonds. While the Suzuki coupling of alkyl bromides can be challenging, appropriate ligand and base selection can facilitate the reaction. The Heck reaction provides a route to couple the propyl acetal moiety to alkenes.
Experimental Protocol: General Procedure for Suzuki Coupling
-
Reaction Setup: In a reaction vessel, combine the arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), a suitable base (e.g., K₂CO₃, 3.0 eq.), and 3-bromo-1,1-dimethoxypropane (1.0 eq.) in a solvent mixture (e.g., toluene/water or dioxane/water).
-
Reaction: Degas the mixture and heat under an inert atmosphere to 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify by column chromatography.
Data Presentation: Representative Suzuki Coupling Reactions
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 3-phenyl-1,1-dimethoxypropane | 50-70 |
| 2 | 4-Methoxyphenylboronic acid | 1,1-dimethoxy-3-(4-methoxyphenyl)propane | 50-65 |
Experimental Workflow: C-C Bond Formation (Grignard & Suzuki)
IV. Deprotection of the Acetal to the Aldehyde
The final step in the synthesis of substituted propanals is the hydrolysis of the dimethyl acetal. This is typically achieved under acidic conditions.
Experimental Protocol: General Procedure for Acetal Deprotection
-
Reaction Setup: Dissolve the substituted propyl acetal in a mixture of a suitable organic solvent (e.g., acetone, THF) and aqueous acid (e.g., 1M HCl, acetic acid/water).
-
Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Work-up: Neutralize the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully concentrate in vacuo to avoid volatilization of the aldehyde product.
-
Purification: If necessary, purify the aldehyde by column chromatography.
Conclusion
3-Bromo-1,1-dimethoxypropane is a valuable and versatile building block for the synthesis of a wide array of substituted propyl acetals. The protocols outlined in these application notes, based on fundamental and reliable organic transformations, provide a roadmap for researchers to access novel chemical entities. The stability of the acetal protecting group under various reaction conditions, coupled with the reactivity of the alkyl bromide, allows for a modular and efficient approach to the synthesis of functionalized three-carbon synthons, which can be readily converted to the corresponding aldehydes for further elaboration in drug development and other scientific endeavors.
Application of 3-Bromo-1,1-dimethoxypropane in the Total Synthesis of (+)-Brefeldin A
Introduction
3-Bromo-1,1-dimethoxypropane, also known as 3-bromopropionaldehyde dimethyl acetal, is a versatile C3 building block in organic synthesis. Its utility stems from the presence of a masked aldehyde functionality (the dimethyl acetal) and a primary bromide, allowing for sequential nucleophilic substitution and deprotection/elaboration steps. This application note details its use in the total synthesis of the biologically active natural product (+)-Brefeldin A, a macrolide antibiotic that exhibits a range of activities, including antiviral, antifungal, and antitumor properties. The key application highlighted herein is its role in the construction of the functionalized cyclopentane core of the molecule.
Overview of the Synthetic Strategy
The total synthesis of (+)-Brefeldin A often involves the construction of a key cyclopentanone intermediate, which is subsequently elaborated to form the macrolide ring. 3-Bromo-1,1-dimethoxypropane serves as a crucial electrophile for the introduction of a three-carbon chain onto a pre-existing cyclopentane precursor. This three-carbon unit is then transformed into the side chain of the cyclopentane ring.
A representative synthetic approach, as demonstrated in the literature, involves the alkylation of a cyclopentanone enolate with 3-bromo-1,1-dimethoxypropane. This step is followed by a series of transformations including deprotection of the acetal to reveal the aldehyde, which then undergoes further reactions to build the complex structure of Brefeldin A.
Experimental Protocols
The following protocols are based on established synthetic routes to (+)-Brefeldin A and illustrate the practical application of 3-bromo-1,1-dimethoxypropane.
Protocol 1: Alkylation of Cyclopentanone Precursor
This protocol describes the alkylation of a chiral cyclopentanone derivative with 3-bromo-1,1-dimethoxypropane to introduce the C3 side chain.
Materials:
-
Chiral cyclopentanone precursor
-
3-Bromo-1,1-dimethoxypropane
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Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
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Hexamethylphosphoramide (HMPA)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Diethyl ether
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Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and work-up equipment
Procedure:
-
A solution of the chiral cyclopentanone precursor in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of LDA in THF is added dropwise to the cyclopentanone solution, and the mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
HMPA is then added, followed by the dropwise addition of 3-bromo-1,1-dimethoxypropane.
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The reaction mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.
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The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired alkylated product.
Protocol 2: Deprotection of the Dimethyl Acetal
This protocol outlines the acidic hydrolysis of the dimethyl acetal to unveil the aldehyde functionality.
Materials:
-
Alkylated cyclopentanone derivative (from Protocol 1)
-
Acetone
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate
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Magnesium sulfate (MgSO₄)
Procedure:
-
The alkylated cyclopentanone derivative is dissolved in a mixture of acetone and water.
-
p-Toluenesulfonic acid monohydrate is added to the solution.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched with a saturated aqueous NaHCO₃ solution.
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The mixture is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
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The resulting crude aldehyde is typically used in the next step without further purification.
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the key steps involving 3-bromo-1,1-dimethoxypropane in a representative synthesis of a Brefeldin A intermediate.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Alkylation | Chiral cyclopentanone precursor, 3-Bromo-1,1-dimethoxypropane | LDA, HMPA, THF, -78 °C to rt | Alkylated cyclopentanone with acetal side chain | 85-95 |
| Acetal Deprotection | Alkylated cyclopentanone with acetal side chain | p-TsOH·H₂O, Acetone/H₂O, rt | Aldehyde-functionalized cyclopentanone | 90-98 |
Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic route to (+)-Brefeldin A utilizing 3-Bromo-1,1-dimethoxypropane.
Diagram 2: Experimental Workflow for Alkylation
Caption: Step-by-step workflow for the alkylation reaction.
3-Bromo-1,1-dimethoxypropane is a highly effective and reliable reagent for the introduction of a functionalized three-carbon unit in the total synthesis of complex natural products like (+)-Brefeldin A. The presented protocols and data highlight its utility in forming key carbon-carbon bonds, leading to the construction of the core cyclopentane structure. The straightforward nature of the alkylation and deprotection steps makes this building block an invaluable tool for researchers in the fields of organic synthesis and drug development.
Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Reactions with 3-Bromo-1,1-dimethoxypropane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Grignard reactions involving 3-Bromo-1,1-dimethoxypropane.
Frequently Asked Questions (FAQs)
Q1: Is the acetal group in 3-Bromo-1,1-dimethoxypropane stable under Grignard reaction conditions?
A1: Yes, typically acetals and ketals are stable and do not react with Grignard reagents.[1] This makes them effective protecting groups for aldehydes and ketones.[2][3] The Grignard reagent is a strong nucleophile and a strong base, but the acetal functionality is generally robust enough to withstand these conditions, provided that acidic contaminants are rigorously excluded.
Q2: What are the most common side reactions when preparing the Grignard reagent from 3-Bromo-1,1-dimethoxypropane?
A2: The most prevalent side reaction is Wurtz-type coupling. This occurs when the newly formed Grignard reagent reacts with the starting alkyl halide, resulting in a dimer. To minimize this, the slow, dropwise addition of 3-Bromo-1,1-dimethoxypropane to the magnesium turnings is crucial to maintain a low concentration of the halide in the reaction mixture.[4][5][6]
Q3: Which solvent is preferred for this Grignard reaction, diethyl ether or tetrahydrofuran (THF)?
A3: Both anhydrous diethyl ether and THF are suitable solvents for Grignard reagent formation as they stabilize the organomagnesium compound.[3][7] THF is often considered a better solvent for synthesizing Grignard reagents due to its higher stabilization of the ions.[8] However, diethyl ether has a lower boiling point (35 °C), which can make it easier to observe the initiation of the exothermic reaction through gentle reflux.[9]
Q4: My Grignard reaction is not initiating. What are the likely causes and solutions?
A4: Failure to initiate is a common issue. The primary causes are an inactive magnesium surface due to a passivating oxide layer (MgO) or the presence of moisture.[6][10] To activate the magnesium, you can use methods like crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[6][10][11] It is imperative that all glassware is flame-dried or oven-dried and the solvent is anhydrous to prevent the Grignard reagent from being quenched by water.[9][12]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Inactive Magnesium Surface | Activate magnesium turnings by grinding them in a mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask before adding the alkyl halide.[6][10][11] |
| Presence of Moisture | Ensure all glassware is rigorously flame-dried under an inert atmosphere (e.g., argon or nitrogen) before use. Use anhydrous solvents, preferably freshly distilled.[9][10] |
| Wurtz Coupling Side Reaction | Add the 3-Bromo-1,1-dimethoxypropane solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide and minimizes dimerization.[4][5] |
| Incorrect Reaction Temperature | Gentle warming with a heat gun may be necessary to initiate the reaction.[4][10] Once initiated, the reaction is exothermic; maintain a gentle reflux. |
| Quenching of Grignard Reagent | Ensure a positive pressure of an inert gas is maintained throughout the reaction to prevent quenching by atmospheric moisture or carbon dioxide.[10] |
Problem 2: Formation of a Cloudy or Black Mixture During Reaction
| Possible Cause | Troubleshooting Step |
| Prolonged Heating | Extended refluxing, especially at higher temperatures, can lead to decomposition of the Grignard reagent.[8] Monitor the reaction progress and avoid unnecessarily long reaction times. The disappearance of magnesium is a good indicator of completion.[8] |
| Impure Reagents | Use freshly purified 3-Bromo-1,1-dimethoxypropane and high-purity magnesium turnings to avoid side reactions caused by impurities. |
Experimental Protocols
Protocol: Preparation of 3,3-dimethoxypropylmagnesium bromide and subsequent reaction with an electrophile (e.g., an aldehyde or ketone)
Materials:
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Magnesium turnings
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Iodine crystal (as an activator)
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3-Bromo-1,1-dimethoxypropane
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Anhydrous diethyl ether or THF
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Aldehyde or ketone
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
Procedure:
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.[4]
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Initiation: Add a small amount of anhydrous diethyl ether to just cover the magnesium. Prepare a solution of 3-Bromo-1,1-dimethoxypropane (1.0 equivalent) in anhydrous diethyl ether and add a small portion (approximately 10%) to the magnesium suspension.[4] The reaction is initiated when the brown color of the iodine disappears and the solvent begins to reflux gently.[4] Gentle warming may be necessary.[4]
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Grignard Formation: Once the reaction has started, add the remaining 3-Bromo-1,1-dimethoxypropane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[4]
-
Reaction with Electrophile: After the addition is complete, continue stirring for an additional 30-60 minutes. Cool the Grignard reagent solution to 0 °C in an ice-water bath. Add a solution of the aldehyde or ketone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
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Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Cool the mixture in an ice-water bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[4]
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Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4] The solvent can then be removed under reduced pressure and the product purified by appropriate methods such as column chromatography.
Data Presentation
Table 1: Summary of Parameters Affecting Grignard Reaction Yield with 3-Bromo-1,1-dimethoxypropane
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Solvent | Anhydrous THF | Potentially higher | Better stabilization of the Grignard reagent.[8] |
| Anhydrous Diethyl Ether | Good | Lower boiling point allows for easier monitoring of initiation.[9] | |
| Addition Rate | Slow, dropwise | Higher | Minimizes Wurtz coupling side reactions by keeping the concentration of the alkyl halide low.[4][5] |
| Rapid | Lower | Increases the likelihood of dimerization. | |
| Magnesium Activation | Activated (Iodine, 1,2-dibromoethane) | Higher | Removes the passivating oxide layer, allowing the reaction to proceed.[6][10][11] |
| Not Activated | Lower/No reaction | The magnesium surface is not reactive enough to initiate the reaction. | |
| Atmosphere | Inert (Argon or Nitrogen) | Higher | Prevents the highly basic Grignard reagent from being quenched by atmospheric moisture or CO2.[10] |
| Air | Lower | The Grignard reagent will react with water and CO2, reducing the amount available to react with the electrophile. |
Visualizations
Experimental Workflow for Grignard Reaction Optimization
Caption: Workflow for Grignard reaction with troubleshooting steps.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. leah4sci.com [leah4sci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. adichemistry.com [adichemistry.com]
- 8. reddit.com [reddit.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. web.mnstate.edu [web.mnstate.edu]
Preventing side reactions in nucleophilic substitution of "3-Bromo-1,1-dimethoxypropane"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions of 3-bromo-1,1-dimethoxypropane.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions during nucleophilic substitution of 3-bromo-1,1-dimethoxypropane?
A1: The primary competing reactions are E2 elimination and potential hydrolysis of the acetal functional group. As a primary alkyl halide, 3-bromo-1,1-dimethoxypropane is most likely to undergo an SN2 reaction. However, the use of a strong, sterically hindered base can favor the E2 elimination pathway.[1][2] Acetal hydrolysis is generally not a concern under neutral or basic conditions but can occur if the reaction environment becomes acidic.[3][4][5]
Q2: How can I favor the desired SN2 substitution product over elimination?
A2: To favor SN2 substitution, use a good, non-bulky nucleophile and a polar aprotic solvent.[6] Avoid high temperatures and strongly basic, sterically hindered reagents, which tend to promote elimination.[1][2] For instance, using sodium azide or the sodium salt of a thiol in a solvent like DMF or acetonitrile at moderate temperatures is effective.[6]
Q3: Is the 1,1-dimethoxypropane (acetal) group stable under typical nucleophilic substitution conditions?
A3: Yes, the acetal group is generally stable under the neutral to basic conditions used for most nucleophilic substitution reactions.[5][7] It is important to ensure the reaction medium does not become acidic, as this can lead to the hydrolysis of the acetal to an aldehyde.
Q4: What are some common nucleophiles used with 3-bromo-1,1-dimethoxypropane and what are the expected products?
A4: A variety of nucleophiles can be used to displace the bromide. Common examples include:
-
Azides (e.g., NaN3): To form 3-azido-1,1-dimethoxypropane.
-
Thiols (e.g., thiophenol with a non-nucleophilic base): To form the corresponding thioether.
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Malonate esters (e.g., diethyl malonate with a strong base): For carbon-carbon bond formation.
-
Cyanide (e.g., KCN): To introduce a nitrile group.
-
Amines (e.g., ammonia): To form the primary amine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of substitution product | - Competing elimination reaction.[1][2]- The nucleophile is too weak or sterically hindered.- Reaction temperature is too low or reaction time is too short. | - Use a less basic, more nucleophilic reagent.- Employ a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile).- Avoid bulky bases like potassium tert-butoxide if substitution is desired.- Increase the reaction temperature or time and monitor by TLC. |
| Significant amount of elimination byproduct (alkene) detected | - The nucleophile is acting as a strong base.- High reaction temperature.- Use of a protic solvent like ethanol can favor elimination. | - Switch to a less basic nucleophile.- Use a sterically unhindered base if a base is required to generate the nucleophile.- Lower the reaction temperature.- Use a polar aprotic solvent. |
| Presence of an aldehyde in the product mixture | - Accidental introduction of acid, leading to acetal hydrolysis. | - Ensure all reagents and solvents are neutral or basic.- Use anhydrous solvents if water and acid are a concern.- Work up the reaction under neutral or slightly basic conditions. |
| Reaction does not proceed to completion | - Insufficient reactivity of the nucleophile.- Poor quality of the starting material or reagents.- Inadequate reaction temperature or time. | - Use a stronger nucleophile or a phase-transfer catalyst to enhance nucleophilicity.- Ensure all reagents are pure and anhydrous where necessary.- Optimize reaction temperature and time based on TLC monitoring. |
Experimental Protocols
Below are representative experimental protocols adapted from reactions with the similar substrate, 1,3-dibromo-2,2-dimethoxypropane.[6] These should be optimized for 3-bromo-1,1-dimethoxypropane.
Table 1: Representative Reaction Conditions for Nucleophilic Substitution
| Nucleophile | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Product |
| Sodium Azide | NaN3 | DMF | 80 | 12-16 | 3-Azido-1,1-dimethoxypropane |
| Thiophenol | Thiophenol, K2CO3 | Acetonitrile | Reflux (~82) | 8-12 | 1,1-Dimethoxy-3-(phenylthio)propane |
| Diethyl Malonate | Diethyl malonate, NaH | THF | Reflux (~66) | 16-24 | Diethyl 2-(3,3-dimethoxypropyl)malonate |
Detailed Methodologies
1. Synthesis of 3-Azido-1,1-dimethoxypropane (Adapted from[6])
-
Reaction Setup: To a 100 mL round-bottom flask with a magnetic stir bar and reflux condenser, add 3-bromo-1,1-dimethoxypropane (10 mmol) and N,N-dimethylformamide (DMF, 20 mL).
-
Reagent Addition: Add sodium azide (12.5 mmol) to the solution.
-
Reaction: Heat the mixture to 80°C and stir for 12-16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water (50 mL) and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
2. Synthesis of 1,1-Dimethoxy-3-(phenylthio)propane (Adapted from[6])
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Reaction Setup: In a 100 mL round-bottom flask, suspend potassium carbonate (15 mmol) in acetonitrile (30 mL).
-
Reagent Addition: Add thiophenol (11 mmol) and stir for 15 minutes at room temperature. Then add a solution of 3-bromo-1,1-dimethoxypropane (10 mmol) in 10 mL of acetonitrile.
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Reaction: Heat the mixture to reflux (approximately 82°C) and stir for 8-12 hours.
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Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL), wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways
To better understand the competing reaction pathways, the following diagrams illustrate the SN2 and E2 mechanisms.
Caption: SN2 reaction pathway for 3-bromo-1,1-dimethoxypropane.
Caption: E2 elimination pathway for 3-bromo-1,1-dimethoxypropane.
The following workflow provides a logical approach to troubleshooting unforeseen issues during your experiment.
Caption: A logical workflow for troubleshooting nucleophilic substitution reactions.
References
Common byproducts in the synthesis of "3-Bromopropionaldehyde dimethyl acetal"
Technical Support Center: Synthesis of 3-Bromopropionaldehyde Dimethyl Acetal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromopropionaldehyde dimethyl acetal.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-Bromopropionaldehyde dimethyl acetal?
The most prevalent and robust method involves the protection of the aldehyde group in acrolein as a dimethyl acetal, followed by the addition of hydrogen bromide (HBr) across the double bond.[1] An alternative, though less common, route is the controlled oxidation of 3-bromo-1-propanol.[1]
Q2: What are the primary byproducts I should expect in the synthesis of 3-Bromopropionaldehyde dimethyl acetal?
The formation of byproducts is a common challenge in this synthesis. The expected byproducts can originate from the starting materials or side reactions during the synthesis. The most common byproduct is the constitutional isomer, 2-Bromopropionaldehyde dimethyl acetal. Other potential impurities include unreacted starting materials and polymerization products of acrolein if it is present as an impurity in the acrolein dimethyl acetal.
Q3: How can I minimize the formation of the isomeric byproduct, 2-Bromopropionaldehyde dimethyl acetal?
The formation of the 2-bromo isomer versus the desired 3-bromo product is influenced by the reaction conditions of the HBr addition. To favor the formation of the 3-bromo isomer, it is crucial to control the reaction temperature and the rate of HBr addition. Reactions carried out at lower temperatures generally favor the desired product.
Q4: My reaction mixture is a dark color. What could be the cause?
A dark coloration of the reaction mixture often indicates the presence of polymeric byproducts. This can be caused by the presence of unreacted acrolein in your starting acrolein dimethyl acetal, which readily polymerizes under acidic conditions. Ensuring the purity of the starting materials is critical to avoid this issue.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 3-Bromopropionaldehyde dimethyl acetal.
Common Issues and Solutions
| Observed Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Product | Incomplete reaction of acrolein dimethyl acetal. | - Ensure a slight excess of HBr is used. - Increase the reaction time. - Verify the concentration of the HBr solution. |
| Formation of isomeric byproducts. | - Optimize reaction temperature; lower temperatures are often preferable. - Control the rate of HBr addition to maintain a consistent temperature. | |
| Product loss during workup. | - Ensure all acidic residues are neutralized before distillation to prevent hydrolysis of the acetal.[2] - Use an efficient distillation setup to separate the product from lower and higher boiling point impurities. | |
| Presence of 2-Bromopropionaldehyde dimethyl acetal | Non-regioselective addition of HBr. | - Modify reaction conditions, such as solvent and temperature, to influence the regioselectivity of the addition. |
| Dark-colored Reaction Mixture or Residue | Polymerization of residual acrolein. | - Use highly pure acrolein dimethyl acetal. - Consider purifying the starting material by distillation before use. |
| Difficulty in Purification by Distillation | Close boiling points of the product and byproducts. | - Employ fractional distillation with a high-efficiency column. - Consider alternative purification methods such as column chromatography if distillation is ineffective. |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of 3-Bromopropionaldehyde dimethyl acetal.
Caption: Troubleshooting workflow for the synthesis of 3-Bromopropionaldehyde dimethyl acetal.
Data on Common Byproducts
While precise quantitative data for byproduct formation can vary significantly with reaction conditions, the following table summarizes the common byproducts and their likely origins.
| Byproduct | Chemical Structure | Typical Origin | Notes on Mitigation |
| 2-Bromopropionaldehyde dimethyl acetal | CH3CH(Br)CH(OCH3)2 | Isomeric addition of HBr to the double bond of acrolein dimethyl acetal. | Control of reaction temperature and rate of HBr addition can influence regioselectivity. |
| Unreacted Acrolein dimethyl acetal | CH2=CHCH(OCH3)2 | Incomplete reaction. | Ensure sufficient reaction time and stoichiometry of reagents. |
| Acrolein Polymers | -(CH2-CH(CHO))-n | Polymerization of residual acrolein impurity in the starting material. | Use highly purified acrolein dimethyl acetal. |
| 3,3-Dibromopropionaldehyde dimethyl acetal | BrCH2CH(Br)CH(OCH3)2 | Reaction with excess HBr or presence of bromine impurities. | Use a controlled amount of HBr. |
Experimental Protocol: Synthesis of 3-Bromopropionaldehyde Dimethyl Acetal
This protocol is adapted from established procedures for the synthesis of related bromoacetals and should be performed by trained personnel in a well-ventilated fume hood.
Materials:
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Acrolein dimethyl acetal (high purity)
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Anhydrous Hydrogen Bromide (HBr) gas or a solution of HBr in a suitable solvent (e.g., acetic acid)
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Anhydrous sodium bicarbonate or sodium carbonate
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Anhydrous magnesium sulfate or sodium sulfate
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Anhydrous solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube (or a dropping funnel for HBr solution), and a thermometer. The system should be protected from atmospheric moisture with a drying tube.
-
Reaction: The flask is charged with acrolein dimethyl acetal and cooled to 0-5 °C in an ice bath. Anhydrous HBr gas is then bubbled through the solution, or a solution of HBr is added dropwise, while maintaining the temperature below 10 °C. The reaction progress can be monitored by TLC or GC.
-
Workup: Once the reaction is complete, the mixture is cautiously poured into a cold, saturated solution of sodium bicarbonate to neutralize the excess acid. The organic layer is separated, and the aqueous layer is extracted with the chosen anhydrous solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 3-Bromopropionaldehyde dimethyl acetal as a colorless to light yellow liquid.
Note: The exact reaction times and temperatures should be optimized for the specific scale and equipment used. It is crucial to handle HBr with appropriate safety precautions due to its corrosive and toxic nature.
References
Technical Support Center: Workup Procedures for "3-Bromo-1,1-dimethoxypropane" Reactions
Welcome to the technical support center for handling reactions involving 3-Bromo-1,1-dimethoxypropane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving successful experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of reactions utilizing 3-Bromo-1,1-dimethoxypropane.
Issue 1: Formation of a Persistent Emulsion During Aqueous Extraction
Question: I am observing a stubborn emulsion at the interface of my organic and aqueous layers during extraction, making separation difficult. What could be the cause and how can I resolve it?
Answer:
Persistent emulsions are a common issue when working up reactions. The primary causes are often vigorous shaking of the separatory funnel or the presence of high concentrations of salts or basic residues.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Vigorous Shaking | Instead of shaking vigorously, gently invert the separatory funnel multiple times to allow for mixing of the layers. |
| High Concentration of Salts or Basic Residues | Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[1] |
| --- | Allow the mixture to stand undisturbed for a longer period, as sometimes emulsions will break upon standing.[1] |
Issue 2: Accidental Hydrolysis of the Dimethoxy Acetal Group
Question: I suspect the dimethoxy acetal in my product is being cleaved during the workup. What conditions favor this, and how can I prevent it?
Answer:
The 1,1-dimethoxypropane moiety is an acetal, which is sensitive to acidic conditions. Accidental deprotection can occur if the reaction is quenched or washed with an acidic solution.
Preventative Measures:
-
Neutral or Basic Quench: Always use a neutral or slightly basic solution to quench the reaction. Saturated aqueous ammonium chloride (NH₄Cl) is a common and effective quenching agent for many reactions, including those involving Grignard reagents.[2][3][4] For quenching acidic reagents, a saturated solution of sodium bicarbonate (NaHCO₃) is recommended.[5]
-
pH Monitoring: After quenching, it is good practice to check the pH of the aqueous layer to ensure it is not acidic. If necessary, adjust the pH to be neutral or slightly basic before proceeding with extraction.[1]
-
Avoid Acidic Washes: Do not wash the organic layer with acidic solutions (e.g., dilute HCl) unless the experimental goal is to deprotect the acetal.
Issue 3: Difficulty Removing Tin-Based Byproducts (e.g., from Stille Couplings)
Question: My reaction involving 3-Bromo-1,1-dimethoxypropane was a Stille coupling, and I am struggling to remove the tin byproducts (e.g., Bu₃SnBr). What is an effective workup procedure for this?
Answer:
Tin byproducts from Stille reactions can often be challenging to remove completely. Here are a couple of effective methods:
-
Fluoride Wash: A common and effective method is to wash the organic phase with a 1M aqueous solution of potassium fluoride (KF). This reacts with the tin byproducts to form a precipitate (Bu₃SnF) which can often be removed by filtration through Celite. It may be necessary to shake the separatory funnel for up to a minute for each wash.[6]
-
Conversion to Non-polar or Polar Tin Species: Treatment with trimethylaluminum (AlMe₃) can convert Bu₃SnBr to the more non-polar Bu₃SnMe, while treatment with sodium hydroxide (NaOH) can convert it to the more polar Bu₃SnOH, potentially aiding in its removal during chromatography or extraction, respectively.[6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended general quenching agent for reactions involving the Grignard reagent of 3-Bromo-1,1-dimethoxypropane?
A1: The most commonly recommended quenching agent for Grignard reactions is a saturated aqueous solution of ammonium chloride (NH₄Cl).[2][3][4] This solution is weakly acidic and effectively quenches the reaction without being acidic enough to cause significant hydrolysis of the acetal group under normal workup conditions. The reaction mixture should be cooled in an ice bath before the slow, dropwise addition of the quenching solution.[4]
Q2: My product, which contains the 1,1-dimethoxypropane moiety, appears to have some water solubility, leading to loss during aqueous washes. How can I minimize this?
A2: To minimize the loss of a somewhat water-soluble organic product during extractions, it is advisable to use brine (a saturated aqueous solution of NaCl) for all aqueous washes.[1][4] The high salt concentration in brine decreases the solubility of organic compounds in the aqueous phase, thus promoting their partitioning into the organic layer. Additionally, minimizing the total volume of the aqueous washes can help reduce product loss.[1]
Q3: What are some common side reactions to be aware of when using 3-Bromo-1,1-dimethoxypropane to form a Grignard reagent?
A3: A primary side reaction when forming a Grignard reagent from an alkyl halide is Wurtz-type coupling. In this side reaction, the newly formed Grignard reagent can react with the starting 3-Bromo-1,1-dimethoxypropane to form a dimer. To minimize this, the 3-Bromo-1,1-dimethoxypropane should be added slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[2][7]
Q4: What is a suitable drying agent for an ethereal or other non-protic organic solution of a product derived from 3-Bromo-1,1-dimethoxypropane?
A4: Anhydrous magnesium sulfate (MgSO₄) or anhydrous sodium sulfate (Na₂SO₄) are both commonly used and effective drying agents for organic solutions containing ethers and similar compounds.[1] It is important to first wash the organic layer with brine to remove the majority of the dissolved water before adding the drying agent.[1]
Experimental Protocols
Standard Quenching and Aqueous Workup Protocol
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (for Grignard reactions) or sodium bicarbonate (to neutralize acidic reactions) to the cooled reaction mixture with stirring.[2][3][4][5]
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Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible, add a suitable water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Separation: Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above. Drain and collect the aqueous layer.
-
Washing: Wash the organic layer sequentially with water and then brine.[1]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1]
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Filtration and Concentration: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Visualized Workflows
Caption: Standard workup workflow for quenching and isolating products.
References
Purification of "3-Bromo-1,1-dimethoxypropane" reaction products by chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 3-Bromo-1,1-dimethoxypropane.
Frequently Asked Questions (FAQs)
Q1: What are the recommended stationary and mobile phases for the purification of 3-Bromo-1,1-dimethoxypropane?
A1: For most applications, standard silica gel is the recommended stationary phase due to its effectiveness in separating compounds of moderate polarity.[1] However, the dimethoxyacetal group in 3-Bromo-1,1-dimethoxypropane can be sensitive to the acidic nature of silica gel, potentially leading to degradation.[1] If decomposition is observed, consider using neutralized silica gel or an alternative stationary phase like neutral or basic alumina.[1]
A suitable mobile phase (eluent) typically consists of a mixture of a non-polar solvent, such as n-hexane or petroleum ether, and a slightly more polar solvent like ethyl acetate or dichloromethane.[1] The optimal solvent system should be determined using Thin Layer Chromatography (TLC) to achieve a retention factor (Rƒ) value between 0.2 and 0.4 for the target compound, as this range generally provides the best separation on a column.[1][2]
Q2: My compound appears to be degrading on the silica gel column. What should I do?
A2: Degradation on the column, often indicated by new spots appearing in TLC analysis of the collected fractions, is a common issue for acid-sensitive compounds like acetals.[1] This is likely due to the acidic sites on the silica gel.[1]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by preparing the silica gel slurry and running the column with a solvent system containing 1-3% triethylamine.[3] After packing, flush the column with one column volume of this solvent mixture before loading your sample.[3]
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Use an Alternative Stationary Phase: For highly sensitive compounds, switch to a more inert stationary phase such as neutral or basic alumina.[1]
-
Use Florisil: If the separation is straightforward, florisil can be a viable alternative to silica gel.[2]
Q3: I am getting poor separation between my product and impurities. How can I improve this?
A3: Poor separation can result from several factors, primarily related to the chosen mobile phase and column packing.
Solutions:
-
Optimize the Eluent: If the eluent is too polar, compounds will elute too quickly (high Rƒ values), while an eluent that is not polar enough will result in long retention times or no elution at all.[1] Use TLC to find a solvent system where the Rƒ of your product is between 0.2 and 0.4.[1]
-
Use a Gradient Elution: For difficult separations where impurities are very close in Rƒ to the product, a gradient elution is highly effective.[2][3] Start with a less polar solvent system (giving your product an Rƒ of ~0.2 or less) and gradually increase the percentage of the polar solvent during the chromatography run.[2][3]
-
Improve Column Packing: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles or channeling, which can lead to poor separation.[1]
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Sample Loading: Load the sample in the smallest possible volume of solvent to create a narrow band at the top of the column. For compounds that are not very soluble in the eluent, consider "dry loading".[2][3] This involves pre-adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[2][3][4]
Q4: My compound is not eluting from the column. What is the problem?
A4: If your compound remains at the top of the column, it is likely due to one of the following reasons:
Solutions:
-
Insufficient Eluent Polarity: The mobile phase is not polar enough to move your compound.[1] Gradually and systematically increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[1]
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Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the acidic sites on silica gel.[1] This is less common for 3-Bromo-1,1-dimethoxypropane but can occur with very polar impurities. Using a different stationary phase or adding a competitor like triethylamine to the eluent can help.
-
Compound Decomposition: The compound may have degraded upon loading onto the silica gel. You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[2]
Data Presentation
The following table provides illustrative Rƒ values and recommended solvent systems for the purification of 3-Bromo-1,1-dimethoxypropane. These values are intended as a guide and should be optimized for your specific crude mixture using TLC.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60-200 mesh) | For acid-sensitive reactions, use neutralized silica or alumina.[1] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Hexane/Dichloromethane mixtures | The ratio should be optimized via TLC.[1][5] |
| Target Rƒ Value | 0.2 - 0.4 | Provides a good balance between separation and elution time.[1] |
| Example Solvent System 1 | Hexane:Ethyl Acetate (9:1 v/v) | A good starting point for TLC analysis. |
| Example Solvent System 2 | Hexane:Dichloromethane (3:2 v/v) | An alternative system that may offer different selectivity.[5] |
| Potential Impurity 1 | Over-brominated byproducts | Typically more polar than the desired product. |
| Potential Impurity 2 | Unreacted starting materials | Polarity will vary based on the specific reagents used.[6][7] |
Experimental Protocols
Protocol: Flash Column Chromatography Purification
This protocol describes a standard procedure for purifying grams of crude 3-Bromo-1,1-dimethoxypropane.
1. Preparation of the Mobile Phase:
-
Based on prior TLC analysis, prepare an adequate volume of the chosen eluent system (e.g., Hexane:Ethyl Acetate 9:1). Ensure the solvents are thoroughly mixed.
2. Column Packing (Slurry Method):
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[1]
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In a separate beaker, create a slurry by mixing silica gel with your initial, least polar eluent.[1]
-
Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.[1]
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Add a thin, protective layer of sand on top of the silica bed.
-
Open the stopcock and drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading (Dry Loading Method):
-
Dissolve your crude 3-Bromo-1,1-dimethoxypropane in a minimal amount of a volatile solvent (e.g., dichloromethane).[4]
-
Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to the solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.[3][4]
-
Carefully add this powder as an even layer on top of the sand in your packed column.[3]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, taking care not to disturb the surface.
-
Apply gentle air pressure to the top of the column to begin eluting the solvent.
-
Begin collecting fractions in separate test tubes or flasks as the solvent starts to drip from the column outlet.[1]
5. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[1] Spot the crude material, the desired product (if you have a standard), and several fractions on the same TLC plate.
-
Visualize the spots using a UV lamp or a suitable chemical stain (e.g., potassium permanganate).
6. Isolation of Purified Product:
-
Combine the fractions that contain the pure product.[1]
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 3-Bromo-1,1-dimethoxypropane.[1][4]
Mandatory Visualization
Caption: Troubleshooting workflow for poor chromatographic separation.
References
Technical Support Center: Hydrolysis of Acetal Groups in 3-Bromo-1,1-dimethoxypropane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of the acetal group in "3-Bromo-1,1-dimethoxypropane" and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the hydrolysis of the acetal group in 3-bromo-1,1-dimethoxypropane?
A1: The hydrolysis of the dimethyl acetal group in 3-bromo-1,1-dimethoxypropane is a deprotection reaction that converts the acetal back to the corresponding aldehyde, 3-bromopropionaldehyde. This reaction is typically catalyzed by an acid in the presence of water.[1][2] The acetal functional group is stable under neutral to strongly basic conditions, making it an excellent protecting group for aldehydes and ketones.[3] The hydrolysis is a reversible equilibrium process.[2] To drive the reaction towards the formation of the aldehyde, a large excess of water is used.[1]
Q2: What is the mechanism of the acid-catalyzed hydrolysis of this acetal?
A2: The acid-catalyzed hydrolysis of an acetal generally proceeds through the following steps:
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Protonation: One of the oxygen atoms of the acetal is protonated by the acid catalyst.
-
Formation of a Hemiacetal: The protonated acetal cleaves to form a resonance-stabilized carbocation and an alcohol (methanol in this case). Water then acts as a nucleophile and attacks the carbocation.
-
Proton Transfer: A proton is transferred from the oxonium ion to another water molecule.
-
Elimination of a Second Alcohol Molecule: The hydroxyl group of the hemiacetal is protonated, which then leaves as a molecule of alcohol.
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Deprotonation: The resulting protonated aldehyde is deprotonated to yield the final aldehyde product.[1]
The rate-determining step is generally considered to be the formation of the resonance-stabilized carbocation intermediate.[4]
Q3: How does the bromo-substituent in 3-bromo-1,1-dimethoxypropane affect the hydrolysis reaction?
A3: The bromine atom is an electron-withdrawing group. Electron-withdrawing groups tend to destabilize the carbocation intermediate formed during the rate-determining step of the hydrolysis.[4] This destabilization increases the activation energy of the reaction, thus slowing down the rate of hydrolysis compared to acetals with electron-donating or neutral substituents.[5] Therefore, the hydrolysis of 3-bromo-1,1-dimethoxypropane may require more forcing conditions (e.g., stronger acid, higher temperature, or longer reaction time) compared to simple alkyl acetals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete or Slow Reaction | 1. Insufficient acid catalyst. 2. Insufficient water to drive the equilibrium. 3. The electron-withdrawing effect of the bromine atom slowing the reaction. 4. Low reaction temperature. | 1. Increase the concentration of the acid catalyst (e.g., from catalytic amounts to a higher loading). Common acids include HCl, H₂SO₄, or p-toluenesulfonic acid. 2. Ensure a large excess of water is present in the reaction mixture. A co-solvent like THF or acetone can be used to ensure miscibility. 3. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or GC. 4. Consider using a stronger acid catalyst. |
| Formation of Side Products | 1. Elimination: Under strongly acidic and/or high-temperature conditions, elimination of HBr from the 3-bromopropionaldehyde product can occur, leading to acrolein.[6] 2. Aldol Condensation: The product, 3-bromopropionaldehyde, can undergo self-condensation, especially under acidic conditions. 3. Reaction with Solvent: If an alcohol is used as a co-solvent, it can participate in the equilibrium, leading to a mixture of acetals. | 1. Use milder reaction conditions (lower temperature, weaker acid). Monitor the reaction carefully and work it up as soon as the starting material is consumed. 2. Keep the reaction temperature low and the reaction time as short as possible. Neutralize the acid catalyst promptly upon completion of the reaction. 3. Use a non-alcoholic co-solvent like acetone, THF, or dioxane. |
| Product Degradation During Workup | 1. The product, 3-bromopropionaldehyde, may be sensitive to prolonged exposure to acid. 2. The aldehyde may be prone to oxidation or polymerization. | 1. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) immediately after the reaction is complete. 2. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern. Store the purified product at a low temperature. |
| Difficulty in Product Isolation | 1. The aldehyde product may be somewhat water-soluble. 2. The product may be volatile. | 1. Saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the aldehyde before extraction. Use a suitable organic solvent for extraction (e.g., diethyl ether, dichloromethane). 2. Use caution during solvent removal (rotary evaporation) by using a lower temperature and moderate vacuum. |
Experimental Protocols
General Protocol for Acid-Catalyzed Hydrolysis of 3-Bromo-1,1-dimethoxypropane
This protocol is a general guideline and may require optimization for specific derivatives.
Materials:
-
3-Bromo-1,1-dimethoxypropane derivative
-
Acetone or Tetrahydrofuran (THF)
-
Water
-
Acid catalyst (e.g., 2M Hydrochloric Acid, p-Toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
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Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Dissolve the 3-bromo-1,1-dimethoxypropane derivative in a suitable organic solvent (e.g., acetone or THF) in a round-bottom flask.
-
Add an excess of water to the solution. A typical solvent-to-water ratio is between 4:1 and 10:1, but this may need to be optimized.
-
Add a catalytic amount of the acid. The amount can range from a few drops of concentrated acid to a larger volume of a dilute acid solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid by adding saturated sodium bicarbonate solution until the effervescence ceases.
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Extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure, being mindful of the product's potential volatility.
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The crude product can be purified further by distillation or column chromatography if necessary.
Quantitative Data
The rate of acetal hydrolysis is sensitive to the electronic nature of the substituents. Electron-withdrawing groups generally decrease the rate of hydrolysis. The following table provides a qualitative comparison of the effect of substituents on the hydrolysis rate.
| Substituent on Acetal | Electronic Effect | Expected Relative Rate of Hydrolysis |
| Electron-donating group (e.g., -OCH₃) | Stabilizes carbocation intermediate | Faster |
| Alkyl group (e.g., -CH₃) | Weakly electron-donating | Moderate |
| Hydrogen | Neutral | Baseline |
| Bromo group (-Br) | Electron-withdrawing | Slower |
| Nitro group (-NO₂) | Strongly electron-withdrawing | Much Slower |
This table is a qualitative representation based on established principles of physical organic chemistry.[4][5]
Visualizations
Signaling Pathway: Acid-Catalyzed Acetal Hydrolysis
Caption: Mechanism of acid-catalyzed hydrolysis of 3-bromo-1,1-dimethoxypropane.
Experimental Workflow: Hydrolysis and Workup
Caption: General workflow for the hydrolysis of 3-bromo-1,1-dimethoxypropane.
Logical Relationship: Troubleshooting Flowchart
Caption: Troubleshooting flowchart for the hydrolysis of bromo-acetals.
References
- 1. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low conversion rates in reactions with "3-Bromo-1,1-dimethoxypropane"
Welcome to the technical support center for 3-Bromo-1,1-dimethoxypropane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reactions involving this versatile building block.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction with 3-Bromo-1,1-dimethoxypropane is showing low or no conversion. What are the common causes and how can I fix it?
A: Low conversion can stem from several factors, ranging from reagent quality to reaction conditions. Here's a systematic approach to troubleshooting this issue:
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Verify Reagent Quality:
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Purity: Ensure the purity of your 3-Bromo-1,1-dimethoxypropane. Impurities can interfere with the reaction. Consider purifying the starting material by distillation if purity is questionable.
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Storage: This reagent is sensitive to moisture. Ensure it has been stored under anhydrous conditions.
-
-
Optimize Reaction Conditions:
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Inert Atmosphere: For moisture-sensitive reactions like Grignard formation, ensure a strictly inert atmosphere (Argon or Nitrogen) and use of anhydrous solvents.
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Temperature: Some reactions require specific temperature control. For exothermic reactions like Grignard reagent formation, it's crucial to maintain a low temperature to prevent side reactions. In other cases, insufficient temperature might be the cause of low conversion.
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Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
-
Grignard Reaction Specifics:
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Magnesium Activation: The surface of the magnesium turnings may be oxidized. Activate the magnesium using methods like grinding, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
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Initiation: A gentle warming with a heat gun might be necessary to initiate the Grignard reaction.[1][2]
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Issue 2: Formation of Unexpected Byproducts
Q: I am observing unexpected spots on my TLC or peaks in my GC/LC-MS analysis. What are the likely side reactions and byproducts?
A: The structure of 3-Bromo-1,1-dimethoxypropane makes it susceptible to certain side reactions, leading to common byproducts:
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Hydrolysis of the Acetal: The dimethoxy acetal can be hydrolyzed to the corresponding aldehyde under acidic conditions.[3] This is often an issue during aqueous work-up if the pH is not controlled. To avoid this, perform the work-up under neutral or slightly basic conditions.
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Elimination of HBr: In the presence of strong bases, an elimination reaction can occur to form 1,1-dimethoxy-2-propene.[4] If your desired reaction is a substitution, consider using a milder base or non-basic conditions if possible.
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Wurtz Coupling (in Grignard Reactions): During the formation of the Grignard reagent, a coupling of the Grignard reagent with the starting alkyl halide can occur, leading to the formation of a dimer. This can be minimized by slow addition of the alkyl halide to the magnesium turnings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for forming a Grignard reagent with 3-Bromo-1,1-dimethoxypropane?
A1: Successful Grignard reagent formation requires strict anhydrous conditions. Use oven-dried glassware and anhydrous ether (like THF or diethyl ether) as the solvent. The reaction is typically initiated by adding a small amount of the bromide to activated magnesium turnings. Gentle heating may be required to start the reaction, after which the remaining bromide is added dropwise at a rate that maintains a gentle reflux.
Q2: How can I minimize the hydrolysis of the acetal group during work-up?
A2: To prevent premature deprotection of the acetal, it is recommended to perform the aqueous work-up using a saturated solution of ammonium chloride (NH₄Cl) or a phosphate buffer at a neutral pH. Avoid strongly acidic conditions.
Q3: Is 3-Bromo-1,1-dimethoxypropane suitable for Suzuki coupling reactions?
A3: Yes, as an alkyl bromide, it can participate in Suzuki coupling reactions, though this is less common than with aryl or vinyl halides. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system like a mixture of toluene and ethanol.[1]
Q4: What is the best way to purify the product of a reaction involving 3-Bromo-1,1-dimethoxypropane?
A4: The purification method depends on the properties of the product. Common techniques include:
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Distillation: For liquid products with a sufficiently low boiling point.
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Column Chromatography: On silica gel is a versatile method for removing both polar and non-polar impurities.
-
Recrystallization: For solid products.
Data Presentation
Table 1: Influence of Reaction Parameters on Grignard Reaction with 3-Bromo-1,1-dimethoxypropane
| Parameter | Condition | Expected Impact on Conversion | Potential Side Reactions |
| Solvent | Anhydrous THF | High | Wurtz coupling |
| Anhydrous Diethyl Ether | Good | Slower reaction rate than THF | |
| Protic Solvents (e.g., Ethanol) | No reaction | Quenching of Grignard reagent | |
| Temperature | 0°C to reflux | Optimal for formation | Increased side reactions at higher temperatures |
| Atmosphere | Inert (Ar or N₂) | High | - |
| Air | Low to none | Oxidation and quenching of Grignard reagent |
Table 2: Troubleshooting Guide for Low Yields
| Symptom | Possible Cause | Recommended Action |
| No reaction initiation | Inactive Magnesium surface | Activate Mg with iodine or 1,2-dibromoethane. |
| Reaction starts but then stops | Insufficient mixing or localized concentration | Ensure vigorous stirring and slow addition of the bromide. |
| Formation of a white precipitate | Quenching by water | Ensure all glassware and solvents are rigorously dried. |
| Low yield of desired product | Competing side reactions | Optimize temperature, addition rate, and stoichiometry. |
Experimental Protocols
Key Experiment: Grignard Reaction with an Aldehyde
This protocol describes the formation of the Grignard reagent from 3-Bromo-1,1-dimethoxypropane and its subsequent reaction with an aldehyde.
Materials:
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Magnesium turnings
-
Iodine crystal (as initiator)
-
3-Bromo-1,1-dimethoxypropane
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Anhydrous tetrahydrofuran (THF)
-
Aldehyde of choice
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Preparation: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings and a small crystal of iodine in the flask.
-
Initiation: Add a small amount of a solution of 3-Bromo-1,1-dimethoxypropane in anhydrous THF to the magnesium turnings. Gently warm the flask with a heat gun until the iodine color disappears and bubbling is observed, indicating the start of the reaction.
-
Grignard Formation: Add the remaining solution of 3-Bromo-1,1-dimethoxypropane dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour.
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Reaction with Aldehyde: Cool the Grignard reagent to 0°C in an ice bath. Add a solution of the aldehyde in anhydrous THF dropwise.
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Quenching: After the addition of the aldehyde is complete, stir the reaction mixture at room temperature for 30 minutes. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: A typical experimental workflow for a Grignard reaction.
References
Technical Support Center: NMR Analysis of 3-Bromo-1,1-dimethoxypropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-1,1-dimethoxypropane. The focus is on identifying impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure 3-Bromo-1,1-dimethoxypropane?
Data Presentation: Predicted NMR Data for 3-Bromo-1,1-dimethoxypropane
¹H NMR (Proton NMR)
| Protons | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Integration |
| -CH(OCH₃)₂ | 4.5 - 4.7 | Triplet (t) | 1H |
| -CH₂-Br | 3.4 - 3.6 | Triplet (t) | 2H |
| -(OCH₃)₂ | 3.2 - 3.4 | Singlet (s) | 6H |
| -CH₂- | 2.1 - 2.3 | Quintet (p) or Multiplet (m) | 2H |
¹³C NMR (Carbon NMR)
| Carbon | Predicted Chemical Shift (δ) (ppm) |
| -C H(OCH₃)₂ | 102 - 104 |
| -OC H₃ | 52 - 54 |
| -C H₂- | 35 - 37 |
| -C H₂-Br | 30 - 32 |
Q2: I am seeing unexpected peaks in the ¹H NMR spectrum of my 3-Bromo-1,1-dimethoxypropane sample. What could they be?
A2: Unexpected peaks typically arise from impurities, which can be starting materials, byproducts from the synthesis, or degradation products. Below is a table of common impurities and their characteristic ¹H NMR signals to help you identify them.
Data Presentation: ¹H NMR Data for Potential Impurities
| Compound Name | Structure | Key ¹H NMR Signals (δ, ppm) and Multiplicities |
| Starting Materials & Reagents | ||
| Acrolein | CH₂=CHCHO | 9.59 (d), 6.52 (m), 6.36 (m) |
| Trimethyl orthoformate | HC(OCH₃)₃ | 4.96 (s), 3.33 (s) |
| Methanol | CH₃OH | 3.49 (s) |
| Synthesis Byproducts | ||
| 3-Bromopropionaldehyde | BrCH₂CH₂CHO | 9.78 (t), 3.55 (t), 3.10 (t) |
| 1,1,3-Trimethoxypropane | (CH₃O)₂CHCH₂CH₂OCH₃ | 4.4 (t), 3.5 (t), 3.3 (s), 1.8 (m) |
| Degradation Products | ||
| 3-Hydroxy-1,1-dimethoxypropane | (CH₃O)₂CHCH₂CH₂OH | 4.5 (t), 3.8 (t), 3.3 (s), 1.8 (m) |
| Common Solvents | ||
| Dichloromethane | CH₂Cl₂ | 5.32 (s) |
| Diethyl ether | (CH₃CH₂)₂O | 3.48 (q), 1.21 (t) |
| Water | H₂O | Variable (typically 1.5-4.8 in CDCl₃) |
Q3: My integrations do not match the expected proton ratios. What does this indicate?
A3: If the integration values for the signals of 3-Bromo-1,1-dimethoxypropane are not in the expected ratio (1:2:6:2), it strongly suggests the presence of impurities. To quantify the level of a specific impurity, you can use a well-separated, non-overlapping peak of the impurity and a peak from the main compound. The molar ratio can be calculated by dividing the integration value of each peak by the number of protons it represents.
Q4: The multiplicities of my signals are not clear (e.g., a triplet appears as a multiplet). What could be the cause?
A4: Poorly resolved multiplicities can be due to several factors:
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Poor Shimming: The magnetic field homogeneity may not be optimal. Re-shimming the spectrometer is recommended.
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Overlapping Signals: A signal from an impurity may be overlapping with your signal of interest, distorting the multiplicity.
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Second-Order Effects: If the chemical shift difference between two coupled protons is not significantly larger than their coupling constant, more complex splitting patterns can emerge. This is more common at lower field strengths.
Experimental Protocols
Standard Protocol for ¹H NMR Sample Preparation and Acquisition
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Sample Preparation:
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Accurately weigh approximately 10-20 mg of your 3-Bromo-1,1-dimethoxypropane sample into a clean, dry NMR tube.
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Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., 0.03% v/v Tetramethylsilane, TMS).
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Cap the tube and gently vortex or sonicate to ensure the sample is fully dissolved and the solution is homogeneous.
-
-
NMR Spectrometer Setup and Data Acquisition:
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Insert the NMR tube into the spectrometer.
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Lock onto the deuterium signal of the solvent and optimize the magnetic field homogeneity by shimming.
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Acquire the ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
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Process the acquired Free Induction Decay (FID) by applying a Fourier transform.
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Phase and baseline correct the resulting spectrum.
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Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).
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Integrate all signals.
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Workflow for Impurity Identification
The following diagram outlines a logical workflow for identifying impurities in a sample of 3-Bromo-1,1-dimethoxypropane using NMR spectroscopy.
Caption: Workflow for the identification and quantification of impurities in 3-Bromo-1,1-dimethoxypropane via NMR.
Navigating the Exothermic Challenge: A Technical Guide to Grignard Formation with 3-Bromo-1,1-dimethoxypropane
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to safely managing the exothermic nature of Grignard reagent formation with 3-Bromo-1,1-dimethoxypropane, including troubleshooting and frequently asked questions.
The formation of a Grignard reagent from 3-Bromo-1,1-dimethoxypropane is a powerful tool in organic synthesis, enabling the formation of a key carbon-carbon bond. However, the highly exothermic nature of this reaction demands careful control to ensure both safety and optimal yield. This technical support center provides detailed protocols, troubleshooting guides, and answers to frequently asked questions to assist researchers in successfully and safely performing this critical reaction.
I. Understanding the Exotherm: Key Considerations
The reaction of an alkyl halide with magnesium metal is a highly exothermic process. The initiation of the reaction can be unpredictable, sometimes with a significant induction period followed by a rapid and vigorous release of heat. Failure to manage this exotherm can lead to a runaway reaction, solvent boiling, and a potential fire hazard. The key to a successful and safe Grignard formation lies in meticulous preparation and controlled execution.
II. Experimental Protocol: Formation of 3,3-dimethoxypropylmagnesium bromide
This protocol provides a detailed methodology for the formation of the Grignard reagent from 3-Bromo-1,1-dimethoxypropane.
Materials:
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Key Properties |
| 3-Bromo-1,1-dimethoxypropane | C₅H₁₁BrO₂ | 183.04 | Starting alkyl halide |
| Magnesium Turnings | Mg | 24.31 | Reagent for Grignard formation |
| Anhydrous Diethyl Ether or THF | (C₂H₅)₂O or C₄H₈O | 74.12 or 72.11 | Aprotic solvent for stabilization |
| Iodine (crystal) | I₂ | 253.81 | Activating agent for magnesium |
Equipment:
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Three-necked round-bottom flask
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Reflux condenser
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Pressure-equalizing dropping funnel
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Magnetic stirrer and stir bar
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Inert gas supply (Nitrogen or Argon)
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Heating mantle or oil bath
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Ice-water bath
Procedure:
-
Preparation of Apparatus: All glassware must be rigorously dried in an oven (at least 120°C for several hours) and assembled while hot under a stream of dry inert gas (Nitrogen or Argon). This is critical to exclude atmospheric moisture, which will quench the Grignard reagent.
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Magnesium Activation: Place the magnesium turnings (typically 1.2 to 1.5 equivalents relative to the alkyl bromide) in the reaction flask. Add a single crystal of iodine. The flask can be gently warmed with a heat gun under the inert atmosphere to sublime the iodine, which helps to activate the magnesium surface by etching away the passivating magnesium oxide layer.
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Initiation: Add a small amount of anhydrous solvent (diethyl ether or THF) to just cover the magnesium turnings. In the dropping funnel, prepare a solution of 3-Bromo-1,1-dimethoxypropane in the anhydrous solvent. Add a small portion (approximately 5-10%) of the bromide solution to the stirred magnesium suspension.
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Monitoring Initiation: The reaction has initiated when the brown color of the iodine disappears, and gentle bubbling is observed from the magnesium surface. A slight increase in temperature may also be noted. If the reaction does not start, gentle warming of the flask with a warm water bath may be necessary. Be prepared to immediately cool the flask with an ice-water bath once the reaction begins.
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Controlled Addition: Once the reaction is initiated and self-sustaining (as evidenced by gentle reflux), add the remaining 3-Bromo-1,1-dimethoxypropane solution dropwise from the dropping funnel at a rate that maintains a steady but controllable reflux. The rate of addition is the primary means of controlling the reaction temperature.
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Reaction Completion: After the addition is complete, the reaction mixture is typically stirred for an additional 1-2 hours at room temperature or with gentle refluxing to ensure complete consumption of the magnesium. The resulting solution of 3,3-dimethoxypropylmagnesium bromide should be a grayish, slightly cloudy solution.
Experimental Workflow Diagram:
Caption: Workflow for the preparation of 3,3-dimethoxypropylmagnesium bromide.
III. Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Wet glassware or solvent. 2. Inactive magnesium surface (passivating MgO layer). 3. Low ambient temperature. | 1. Ensure all glassware is meticulously dried and anhydrous solvents are used.[1] 2. Activate magnesium by adding a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere.[1] 3. Gently warm the flask with a warm water bath. Have an ice bath ready for immediate cooling once the reaction starts. |
| Reaction is Too Vigorous (Runaway) | 1. Addition of the alkyl bromide is too fast. 2. Insufficient cooling. 3. Reaction concentration is too high. | 1. Immediately stop the addition of the alkyl bromide. 2. Immerse the reaction flask in an ice-water bath. 3. In future attempts, reduce the rate of addition and/or dilute the reaction mixture with more anhydrous solvent. |
| Low Yield of Grignard Reagent | 1. Wurtz coupling side reaction (formation of 1,6-dimethoxy-1,1,6,6-tetrafluorohexane). 2. Incomplete reaction. 3. Quenching by moisture or other protic impurities. | 1. Add the alkyl bromide solution slowly to maintain a low concentration in the reaction mixture.[1] 2. Ensure sufficient reaction time after the addition is complete. 3. Re-verify the dryness of all glassware and reagents. |
| Dark Brown or Black Reaction Mixture | 1. Overheating, leading to decomposition of the Grignard reagent. 2. Impurities in the magnesium or alkyl halide. 3. Formation of finely divided metal from side reactions. | 1. Maintain a gentle reflux and avoid excessive external heating. 2. Use high-purity, fresh magnesium turnings and purified 3-Bromo-1,1-dimethoxypropane. |
Troubleshooting Logic for Initiation Failure:
Caption: Decision tree for troubleshooting Grignard reaction initiation failure.
IV. Frequently Asked Questions (FAQs)
Q1: Is the dimethoxy acetal group stable during the Grignard formation?
A1: Yes, acetals are generally stable in the neutral to strongly basic conditions of a Grignard reaction.[2][3][4] They are excellent protecting groups for aldehydes and ketones precisely because they do not react with strong nucleophiles like Grignard reagents.[2][4] The key is to avoid any acidic conditions, as acetals are readily hydrolyzed back to the corresponding carbonyl compound in the presence of acid.
Q2: What is the primary side reaction of concern?
A2: The most common side reaction is Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting 3-Bromo-1,1-dimethoxypropane to form a dimer (1,6-dimethoxy-1,1,6,6-tetrafluorohexane). This can be minimized by the slow, controlled addition of the bromide to the magnesium, which keeps the concentration of the alkyl halide low.[1]
Q3: Can I use a different solvent?
A3: Anhydrous diethyl ether and tetrahydrofuran (THF) are the most common and effective solvents for Grignard reagent formation. They are crucial for solvating and stabilizing the Grignard reagent.[5] Using a non-ethereal or protic solvent will prevent the reaction from occurring.
Q4: How can I be certain my reaction has initiated?
A4: Visual cues are the primary indicators of initiation. These include the disappearance of the iodine color, the formation of bubbles at the magnesium surface, and a gentle, spontaneous refluxing of the solvent. A temperature probe can also be used to detect the exotherm.
Q5: What is the best way to control the reaction temperature?
A5: The rate of addition of the 3-Bromo-1,1-dimethoxypropane solution is the most effective way to control the reaction's exotherm. A slow, dropwise addition allows the heat to dissipate. Additionally, having an ice-water bath readily available to cool the reaction flask is a critical safety measure.
References
Avoiding elimination side reactions with "3-Bromopropionaldehyde dimethyl acetal"
Welcome to the technical support center for "3-Bromopropionaldehyde dimethyl acetal." This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions to help you navigate the use of this versatile reagent and avoid common side reactions, particularly elimination.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with 3-Bromopropionaldehyde dimethyl acetal?
A1: The primary side reaction of concern is β-elimination of HBr to form acrolein dimethyl acetal. This is often in competition with the desired nucleophilic substitution (SN2) reaction. The acetal functional group is also sensitive to acidic conditions, which can lead to hydrolysis and formation of 3-bromopropionaldehyde.
Q2: How does the choice of base influence the outcome of the reaction (substitution vs. elimination)?
A2: The base is a critical factor. Strong, sterically hindered bases, such as potassium tert-butoxide, strongly favor the E2 elimination pathway. Less hindered, strong bases like sodium ethoxide can also promote elimination, though substitution may still occur. To favor substitution, it is often best to use a non-basic nucleophile or a weak, non-hindered base.
Q3: What is the effect of temperature on the substitution-to-elimination ratio?
A3: Higher temperatures generally favor elimination reactions over substitution reactions. This is because elimination reactions typically have a higher activation energy and benefit more from increased thermal energy. To minimize the elimination side product, it is advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate.
Q4: Which solvents are recommended to promote the desired substitution reaction?
A4: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally recommended for SN2 reactions. These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus increasing its reactivity for substitution. Protic solvents, like ethanol, can facilitate both substitution and elimination and may lead to a mixture of products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of substitution product and formation of a major byproduct with a vinyl signal in 1H NMR. | The primary cause is likely the E2 elimination side reaction. This is favored by strong or bulky bases and high temperatures. | - Use a less basic nucleophile if possible.- If a base is required, opt for a weaker, non-hindered base (e.g., NaHCO₃, K₂CO₃).- Lower the reaction temperature.- Consider using a polar aprotic solvent like DMF or DMSO. |
| Presence of an aldehyde peak in the 1H NMR spectrum of the product. | The acetal protecting group is likely being hydrolyzed. This occurs under acidic conditions. | - Ensure all reagents and solvents are anhydrous and free of acidic impurities.- If the reaction generates acid, consider adding a non-nucleophilic acid scavenger.- During workup, avoid acidic aqueous solutions until the desired product is isolated. |
| Reaction is sluggish or does not proceed to completion. | The nucleophile may not be strong enough, or the reaction temperature may be too low. | - Increase the concentration of the nucleophile.- If possible, switch to a more potent nucleophile.- Gradually increase the reaction temperature while monitoring for the formation of the elimination byproduct by TLC or GC. |
| Formation of multiple unidentified byproducts. | This could be due to a combination of elimination, hydrolysis, and potentially further reactions of the aldehyde. | - Re-evaluate the reaction conditions in their entirety.- Run small-scale screening experiments to systematically vary the base, solvent, and temperature to find the optimal conditions for the desired transformation. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Minimal Elimination
This protocol provides a general guideline for reacting "3-Bromopropionaldehyde dimethyl acetal" with a nucleophile while minimizing the elimination side reaction.
Reagents and Materials:
-
3-Bromopropionaldehyde dimethyl acetal
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Nucleophile (e.g., sodium azide, sodium cyanide, sodium thiophenoxide)
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Anhydrous polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)
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Inert atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the nucleophile (1.1 to 1.5 equivalents) and the anhydrous polar aprotic solvent.
-
Stir the mixture at room temperature until the nucleophile is fully dissolved or a fine suspension is formed.
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Slowly add 3-Bromopropionaldehyde dimethyl acetal (1.0 equivalent) to the reaction mixture.
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Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40-60 °C). The optimal temperature will depend on the nucleophilicity of the reacting partner and should be determined empirically.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, quench the reaction by pouring it into cold water.
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Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or distillation.
Reaction Pathways and Logic Diagrams
Substitution vs. Elimination Pathway
The following diagram illustrates the competing SN2 and E2 pathways for 3-Bromopropionaldehyde dimethyl acetal.
Troubleshooting Workflow
This workflow provides a logical approach to troubleshooting reactions involving 3-Bromopropionaldehyde dimethyl acetal.
Validation & Comparative
Comparative Reactivity Analysis: 3-Bromo-1,1-dimethoxypropane vs. 3-chloropropionaldehyde dimethyl acetal
A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity differences between 3-Bromo-1,1-dimethoxypropane and 3-chloropropionaldehyde dimethyl acetal in key synthetic transformations.
In the realm of organic synthesis, the selection of appropriate starting materials is paramount to the success of a reaction pathway. Halogenated acetals, such as 3-Bromo-1,1-dimethoxypropane and 3-chloropropionaldehyde dimethyl acetal, are versatile building blocks, offering a protected aldehyde functionality alongside a reactive alkyl halide. The choice between a bromo- or chloro- derivative can significantly impact reaction rates, yields, and overall efficiency. This guide provides an objective comparison of the reactivity of these two compounds, supported by fundamental principles of organic chemistry and illustrative experimental protocols.
Core Reactivity Principles: Bromide vs. Chloride
The fundamental difference in reactivity between 3-Bromo-1,1-dimethoxypropane and its chloro-analogue stems from the inherent properties of the carbon-halogen bond. In nucleophilic substitution reactions (both SN1 and SN2 mechanisms), the facility of the leaving group to depart is a critical factor. The bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻). This is attributed to two main factors:
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Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to cleave the C-Br bond, leading to a lower activation energy for the reaction.
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Polarizability and Stability of the Halide Ion: The larger size of the bromide ion makes it more polarizable and better able to stabilize the negative charge once it has departed as a leaving group.
These principles dictate that, under identical conditions, 3-Bromo-1,1-dimethoxypropane will generally exhibit higher reactivity than 3-chloropropionaldehyde dimethyl acetal in reactions where the carbon-halogen bond is broken.
Reactivity in Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of organic synthesis, allowing for the introduction of a wide array of functional groups. A common example is the Williamson ether synthesis, where an alkoxide displaces a halide to form an ether.
Table 1: Theoretical Comparison of Reactivity in Nucleophilic Substitution
| Feature | 3-Bromo-1,1-dimethoxypropane | 3-chloropropionaldehyde dimethyl acetal |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) |
| C-X Bond Strength | Weaker | Stronger |
| Leaving Group Ability | Excellent | Good |
| Expected SN2 Rate | Faster | Slower |
| Reaction Conditions | Milder (e.g., lower temperature) | More forcing (e.g., higher temperature) |
Reactivity in Grignard Reagent Formation
The formation of Grignard reagents is another fundamental transformation where the nature of the halogen is crucial. This reaction involves the insertion of magnesium into the carbon-halogen bond. The reactivity of alkyl halides in Grignard formation follows the same trend as in nucleophilic substitution: R-I > R-Br > R-Cl.
The higher reactivity of the C-Br bond in 3-Bromo-1,1-dimethoxypropane facilitates a more facile reaction with magnesium metal, often requiring less stringent initiation conditions compared to the corresponding chloride. While Grignard reagents can be formed from alkyl chlorides, the reactions are typically more sluggish and may require activation of the magnesium or higher temperatures.
Table 2: Theoretical Comparison of Reactivity in Grignard Reagent Formation
| Feature | 3-Bromo-1,1-dimethoxypropane | 3-chloropropionaldehyde dimethyl acetal |
| Halogen | Bromine | Chlorine |
| Ease of C-X Cleavage | Easier | More Difficult |
| Rate of Grignard Formation | Faster | Slower |
| Initiation | Generally easier | Often requires activation |
| Overall Yield | Typically higher | Potentially lower due to side reactions |
Experimental Protocols
While specific comparative studies are scarce, the following general protocols for analogous reactions illustrate the typical conditions employed for alkyl bromides and chlorides.
Experimental Protocol 1: General Williamson Ether Synthesis
Objective: To synthesize an ether from a haloacetal and a sodium alkoxide.
Materials:
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Haloacetal (3-Bromo-1,1-dimethoxypropane or 3-chloropropionaldehyde dimethyl acetal)
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous alcohol (e.g., ethanol)
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Anhydrous N,N-dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous ammonium chloride solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.
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Cool the suspension to 0 °C in an ice bath.
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Add the anhydrous alcohol (1.0 equivalent) dropwise to the sodium hydride suspension.
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Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.
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Add the haloacetal (1.0 equivalent) dropwise to the reaction mixture.
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For 3-Bromo-1,1-dimethoxypropane: Heat the reaction mixture to 50-60 °C and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
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For 3-chloropropionaldehyde dimethyl acetal: Heat the reaction mixture to a higher temperature, such as 80-90 °C, and monitor the reaction by TLC. The reaction may require a longer period (e.g., 6-12 hours) to reach completion.
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Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ether, which can be purified by column chromatography or distillation.
Experimental Protocol 2: General Grignard Reagent Formation and Reaction with an Aldehyde
Objective: To form a Grignard reagent from a haloacetal and react it with an aldehyde to form a secondary alcohol.
Materials:
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Haloacetal (3-Bromo-1,1-dimethoxypropane or 3-chloropropionaldehyde dimethyl acetal)
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Magnesium turnings
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Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
For 3-Bromo-1,1-dimethoxypropane: Add a small crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple color of the iodine disappears. Add a small amount of anhydrous THF to cover the magnesium.
-
For 3-chloropropionaldehyde dimethyl acetal: Activation of magnesium is often necessary. This can be achieved by adding a few drops of 1,2-dibromoethane and gently warming until gas evolution is observed.
-
Dissolve the haloacetal (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion (approx. 10%) of the haloacetal solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle bubbling and an increase in temperature.
-
Once the reaction has started, add the remaining haloacetal solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
In a separate flame-dried flask, dissolve the aldehyde (1.0 equivalent) in anhydrous THF and cool to 0 °C.
-
Slowly add the prepared Grignard reagent to the aldehyde solution via a cannula.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude alcohol, which can be purified by column chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the logical flow of the discussed synthetic transformations.
Caption: General workflow for Williamson Ether Synthesis.
Caption: Pathway for Grignard reagent synthesis and subsequent reaction.
Conclusion
A Comparative Guide to 3-Formylpropyl Anion Synthons: Alternatives to 3-Bromo-1,1-dimethoxypropane
For researchers, scientists, and professionals in drug development, the selection of appropriate synthons is a critical step in the synthesis of complex molecules. The 3-formylpropyl anion synthon is a valuable building block for introducing a three-carbon chain with a latent aldehyde functionality. While 3-Bromo-1,1-dimethoxypropane has traditionally been a go-to reagent for this purpose, a range of alternative reagents have emerged, offering distinct advantages in terms of reactivity, stability, and reaction conditions. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for a given synthetic challenge.
Unveiling the Alternatives: A Retrosynthetic Look
The 3-formylpropyl anion is a hypothetical species that is not used directly in synthesis. Instead, chemists rely on synthetic equivalents, which are stable reagents that can be converted into the desired reactive intermediate under specific conditions. The retrosynthetic analysis below illustrates the common disconnection approach and introduces the various classes of synthetic equivalents that will be compared in this guide.
Caption: Retrosynthetic analysis of a target molecule containing a 3-formylpropyl group, leading to the 3-formylpropyl anion synthon and its various synthetic equivalents.
Performance Comparison of 3-Formylpropyl Anion Synthons
The following table summarizes the performance of 3-Bromo-1,1-dimethoxypropane and its key alternatives in reactions with a representative electrophile, benzaldehyde. This allows for a direct comparison of their efficacy under different reaction conditions.
| Reagent | Reaction Type | Catalyst/Promoter | Solvent | Temperature (°C) | Yield (%) | Substrate Scope |
| 3-Bromo-1,1-dimethoxypropane | Grignard/Organolithium | Mg or Li | THF/Ether | -78 to rt | 60-80 | Broad (aldehydes, ketones, esters, epoxides) |
| 1-Phenylcyclopropanol | Zinc-mediated Ring Opening | Et₂Zn, 2,2'-bipyridine | DMSO | rt | 73 | Good for aromatic and aliphatic aldehydes; moderate to good diastereoselectivity.[1] |
| Cinnamaldehyde | NHC-catalyzed Homoenolate | Imidazolium salt, DBU | THF | rt | 70-90 | Effective for α,β-unsaturated aldehydes reacting with various electrophiles.[2] |
| 3-Bromopropenyl acetate | Chromium-catalyzed Addition | CrCl₂, Mn | THF | rt | 99 | Highly efficient for aromatic, aliphatic, and α,β-unsaturated aldehydes.[3] |
| 3-(Phenylthio)propanal dimethyl acetal | Thioacetal Anion Formation | n-BuLi | THF | -78 to 0 | 65-85 | Reacts well with a range of electrophiles including alkyl halides and carbonyls. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
General Experimental Workflow
The following diagram illustrates a typical workflow for the generation and reaction of a 3-formylpropyl anion synthon with an electrophile.
Caption: A generalized experimental workflow for utilizing a 3-formylpropyl anion synthon.
Protocol 1: Grignard Reaction of 3-Bromo-1,1-dimethoxypropane
Objective: To prepare the Grignard reagent from 3-Bromo-1,1-dimethoxypropane and react it with benzaldehyde.
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, as initiator)
-
3-Bromo-1,1-dimethoxypropane
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. A small crystal of iodine can be added to initiate the reaction.
-
Add a solution of 3-Bromo-1,1-dimethoxypropane in anhydrous THF dropwise to the magnesium turnings with stirring. The reaction is initiated by gentle warming and is maintained at a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of benzaldehyde in anhydrous THF dropwise to the Grignard reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Chromium-Catalyzed Addition of 3-Bromopropenyl Acetate to Benzaldehyde[3]
Objective: To perform a chromium-catalyzed homoaldol equivalent reaction.
Materials:
-
Chromium(II) chloride (CrCl₂)
-
Manganese powder (Mn)
-
3-Bromopropenyl acetate
-
Benzaldehyde
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of CrCl₂ and Mn powder in anhydrous THF under a nitrogen atmosphere, add a solution of 3-bromopropenyl acetate, benzaldehyde, and triethylamine in THF.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Protocol 3: NHC-Catalyzed Generation of a Homoenolate from Cinnamaldehyde and Reaction with Benzaldehyde[2]
Objective: To generate a homoenolate from an α,β-unsaturated aldehyde using an N-heterocyclic carbene catalyst and trap it with an electrophile.
Materials:
-
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Cinnamaldehyde
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for chromatography
Procedure:
-
In a dry vial under a nitrogen atmosphere, dissolve the imidazolium salt in anhydrous THF.
-
Add DBU to the solution and stir for 10 minutes at room temperature to generate the N-heterocyclic carbene in situ.
-
Add cinnamaldehyde to the reaction mixture, followed by the dropwise addition of benzaldehyde.
-
Stir the reaction at room temperature for 15 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding γ-butyrolactone.
Conclusion
The choice of a 3-formylpropyl anion synthon is a crucial decision in synthetic planning. While 3-Bromo-1,1-dimethoxypropane remains a reliable and versatile option, the alternatives presented in this guide offer compelling advantages for specific applications. Cyclopropanol-derived homoenolates provide a mild and selective route to γ-hydroxy ketones. NHC-catalyzed homoenolate generation from enals offers an elegant umpolung strategy. For high-yielding additions to a broad range of aldehydes, 3-bromopropenyl acetate under chromium catalysis has proven to be exceptionally effective. By carefully considering the reaction conditions, substrate scope, and desired outcome, researchers can select the optimal reagent to efficiently achieve their synthetic goals. The provided experimental protocols serve as a practical starting point for the implementation of these powerful synthetic methods.
References
Validating the Structure of Products from "3-Bromo-1,1-dimethoxypropane" Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis and potential performance of various chemical structures derived from reactions involving 3-Bromo-1,1-dimethoxypropane. The information presented is intended to aid researchers in understanding the versatility of this reagent and in selecting appropriate synthetic routes for their specific applications. The data is summarized in clear, comparative tables, and detailed experimental methodologies are provided for key reactions.
Introduction to 3-Bromo-1,1-dimethoxypropane as a Synthetic Building Block
3-Bromo-1,1-dimethoxypropane, also known as 3-bromopropionaldehyde dimethyl acetal, is a valuable bifunctional molecule in organic synthesis. Its structure incorporates a reactive bromine atom, susceptible to nucleophilic substitution, and a protected aldehyde group in the form of a dimethyl acetal. This protected aldehyde is stable under various reaction conditions but can be readily deprotected to the corresponding aldehyde, allowing for a wide range of subsequent chemical transformations. This dual functionality makes it a versatile precursor for the synthesis of a diverse array of organic compounds, including substituted amines, ethers, thioethers, and heterocyclic systems.
Comparison of Key Reaction Products
The primary utility of 3-Bromo-1,1-dimethoxypropane lies in its ability to act as a three-carbon building block in alkylation reactions. Nucleophiles can displace the bromide ion, leading to the formation of a new carbon-nucleophile bond. The resulting products all contain the 1,1-dimethoxypropane moiety, which can be retained as a stable protecting group or deprotected to reveal the aldehyde functionality for further synthetic manipulations.
Below is a comparative summary of the products obtained from the reaction of 3-Bromo-1,1-dimethoxypropane with common nucleophiles.
| Product Class | General Structure | Typical Nucleophile(s) | Key Reaction Type | Potential Applications |
| Substituted Amines | R₂N-CH₂CH₂CH(OCH₃)₂ | Primary and Secondary Amines | Nucleophilic Substitution | Pharmaceutical intermediates, building blocks for nitrogen-containing heterocycles. |
| Ethers | RO-CH₂CH₂CH(OCH₃)₂ | Alcohols, Phenols | Williamson Ether Synthesis | Fragrance components, specialty solvents, intermediates in materials science. |
| Thioethers | RS-CH₂CH₂CH(OCH₃)₂ | Thiols | Nucleophilic Substitution | Agrochemicals, pharmaceutical intermediates, materials with specific optical or electronic properties. |
Detailed Experimental Protocols
General Procedure for Nucleophilic Substitution Reactions
The following protocol outlines a general method for the reaction of 3-Bromo-1,1-dimethoxypropane with a nucleophile. Specific conditions may vary depending on the nucleophilicity of the reacting species and the desired product.
Materials:
-
3-Bromo-1,1-dimethoxypropane
-
Nucleophile (e.g., amine, alcohol, or thiol)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF))
-
Base (if required, e.g., Potassium Carbonate, Sodium Hydride)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the nucleophile in the chosen anhydrous solvent.
-
If the nucleophile requires deprotonation (e.g., alcohols, thiols), add the base and stir the mixture at room temperature until deprotonation is complete.
-
To the solution of the nucleophile (or its corresponding salt), add 3-Bromo-1,1-dimethoxypropane dropwise at room temperature.
-
Heat the reaction mixture to an appropriate temperature (typically between 50-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)).
-
Upon completion, cool the reaction mixture to room temperature and quench with an appropriate reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or distillation.
Visualization of Reaction Pathways and Workflows
To further elucidate the synthetic transformations and experimental setups, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: General experimental workflow for the synthesis of substituted 1,1-dimethoxypropanes.
Caption: Synthetic pathways from 3-Bromo-1,1-dimethoxypropane to various functionalized propanals.
Concluding Remarks
3-Bromo-1,1-dimethoxypropane serves as a versatile and efficient three-carbon building block for the synthesis of a variety of functionalized molecules. The straightforward nature of its nucleophilic substitution reactions, coupled with the stability and subsequent reactivity of the dimethyl acetal protecting group, provides a powerful tool for medicinal chemists and drug development professionals. The choice of nucleophile dictates the class of compound produced, each with its own set of potential applications. The provided protocols and diagrams offer a foundational understanding to guide further research and development in this area.
A Comparative Study on the Reaction Kinetics of 3-Bromo-1,1-dimethoxypropane with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 3-Bromo-1,1-dimethoxypropane with a range of nucleophiles. Due to a lack of specific quantitative kinetic data in publicly available literature, this comparison is based on established principles of nucleophilic substitution reactions, qualitative experimental observations, and data from analogous compounds. The information herein is intended to guide researchers in predicting reaction outcomes and designing synthetic strategies involving this versatile building block.
3-Bromo-1,1-dimethoxypropane, also known as 3-bromopropionaldehyde dimethyl acetal, is a primary alkyl bromide. Its reactivity is primarily governed by the bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The rate of these reactions is influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature.[3]
Comparative Analysis of Nucleophile Reactivity
The general trend in nucleophilicity and, consequently, the expected reaction rate with 3-Bromo-1,1-dimethoxypropane, follows the order: Sulfur Nucleophiles > Nitrogen Nucleophiles > Oxygen Nucleophiles . This is attributed to the higher polarizability and lower electronegativity of sulfur compared to nitrogen and oxygen, making sulfur-based anions more potent nucleophiles.[3]
Nitrogen Nucleophiles
Primary and secondary amines are effective nucleophiles for the substitution of the bromide in 3-Bromo-1,1-dimethoxypropane. The reaction rate is dependent on the basicity and steric hindrance of the amine. Less hindered amines generally react faster. The reaction is typically carried out in a polar aprotic solvent to avoid solvation of the nucleophile, which would decrease its reactivity.[3]
Oxygen Nucleophiles
Alkoxides, such as sodium methoxide, are strong bases and potent nucleophiles that readily react with primary alkyl halides. The reaction is typically fast and efficient, especially in the corresponding alcohol as a solvent or in polar aprotic solvents. The rate is generally higher than that of neutral oxygen nucleophiles like water or alcohols, which would require more forcing conditions or catalysis.
Sulfur Nucleophiles
Thiolates are excellent nucleophiles for SN2 reactions due to the high polarizability of sulfur. They are generally more reactive than their oxygen or nitrogen counterparts. Reactions with thiolates are often rapid and proceed to high yields under mild conditions.
Data Presentation: A Qualitative Comparison
| Nucleophile Class | Representative Nucleophile | Typical Solvent | Typical Temperature (°C) | Relative Reactivity (Qualitative) | Expected Yield |
| Nitrogen | Piperidine | Acetonitrile, DMF | 25 - 80 | Moderate to High | Good to Excellent |
| Oxygen | Sodium Methoxide | Methanol, THF | 0 - 60 | High | Excellent |
| Sulfur | Sodium Thiophenoxide | Ethanol, DMF | 25 - 60 | Very High | Excellent |
Experimental Protocols
The following are representative experimental protocols for the reaction of 3-Bromo-1,1-dimethoxypropane with different classes of nucleophiles.
Protocol 1: Reaction with a Nitrogen Nucleophile (Piperidine)
Objective: To synthesize 1-(3,3-dimethoxypropyl)piperidine.
Materials:
-
3-Bromo-1,1-dimethoxypropane
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-Bromo-1,1-dimethoxypropane (1.0 eq) in anhydrous acetonitrile, add piperidine (1.2 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography or distillation.
Protocol 2: Reaction with an Oxygen Nucleophile (Sodium Methoxide)
Objective: To synthesize 1,1,3-trimethoxypropane.
Materials:
-
3-Bromo-1,1-dimethoxypropane
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol (anhydrous)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add 3-Bromo-1,1-dimethoxypropane (1.0 eq) dropwise to the stirred sodium methoxide solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or GC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation.
Protocol 3: Reaction with a Sulfur Nucleophile (Sodium Thiophenoxide)
Objective: To synthesize (3,3-dimethoxypropyl)(phenyl)sulfane.
Materials:
-
3-Bromo-1,1-dimethoxypropane
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere, add a solution of thiophenol (1.05 eq) in anhydrous THF dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 3-Bromo-1,1-dimethoxypropane (1.0 eq) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or GC.
-
Carefully quench the reaction at 0°C with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the theoretical framework for the reactions discussed.
Caption: Generalized SN2 reaction mechanism.
Caption: Experimental workflow for kinetic analysis.
References
The Superior Stability and Efficiency of 3-Bromo-1,1-dimethoxypropane in Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of a synthetic route. This guide provides a comprehensive comparison between 3-Bromo-1,1-dimethoxypropane and its unprotected counterpart, 3-bromopropionaldehyde, highlighting the significant advantages of the former in terms of stability, handling, and reaction efficiency, supported by experimental data and detailed protocols.
The primary advantage of 3-Bromo-1,1-dimethoxypropane lies in the protection of the aldehyde functionality as a dimethyl acetal. This structural feature renders the molecule significantly more stable and less prone to the side reactions that plague the use of the unprotected 3-bromopropionaldehyde, particularly in the presence of strong bases or nucleophiles.
Unparalleled Stability Under Basic and Nucleophilic Conditions
Aldehydes are inherently reactive functional groups susceptible to a variety of transformations, including oxidation, reduction, and self-condensation (aldol reaction), especially under basic conditions. 3-bromopropionaldehyde is particularly prone to such spontaneous and undesirable side-reactions, which can lead to the formation of complex mixtures and a significant reduction in the yield of the desired product.
In contrast, the acetal group in 3-Bromo-1,1-dimethoxypropane is stable under neutral to strongly basic and nucleophilic conditions.[1][2][3] This stability is crucial in reactions involving organometallic reagents, such as Grignard reagents, where the strongly basic and nucleophilic nature of the reagent would otherwise react with the acidic α-protons and the electrophilic carbonyl carbon of an unprotected aldehyde.[4]
The workflow for utilizing both reagents in a Grignard reaction, a common application for such bifunctional compounds, illustrates the superior pathway offered by the protected acetal.
Enhanced Reaction Yields and Purity
The inherent instability of 3-bromopropionaldehyde often leads to lower yields and the formation of multiple byproducts, complicating purification and reducing the overall efficiency of the synthesis. The use of 3-Bromo-1,1-dimethoxypropane circumvents these issues by masking the reactive aldehyde. The acetal can be cleanly and efficiently removed in a final deprotection step, typically through acid-catalyzed hydrolysis, to reveal the desired aldehyde or, in the case of a Grignard reaction, the corresponding alcohol.[1]
Comparative Performance in Grignard Synthesis
To illustrate the practical advantages of 3-Bromo-1,1-dimethoxypropane, we present a comparative analysis for the synthesis of 4-bromo-1-phenylbutan-1-ol, a versatile intermediate in pharmaceutical synthesis.
| Parameter | 3-Bromo-1,1-dimethoxypropane | 3-bromopropionaldehyde |
| Starting Material Stability | High, stable to storage under standard conditions.[1] | Low, prone to polymerization and self-condensation. |
| Reaction Conditions | Grignard reaction followed by acidic workup. | Grignard reaction under carefully controlled, low-temperature conditions. |
| Expected Yield | High | Low to moderate |
| Side Products | Minimal | Significant (self-condensation, enolization products).[4] |
| Purification | Straightforward | Complex, often requiring chromatography. |
Detailed Experimental Protocols
The following protocols provide a framework for the synthesis of 4-bromo-1-phenylbutan-1-ol using both reagents, highlighting the procedural differences.
Protocol 1: Synthesis using 3-Bromo-1,1-dimethoxypropane
This two-step protocol involves the initial Grignard reaction followed by the deprotection of the acetal to yield the final product.
Step 1: Grignard Reaction
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF).
-
Cool the Grignard solution to 0°C using an ice bath.
-
Slowly add a solution of 3-Bromo-1,1-dimethoxypropane (1.0 equivalent) in anhydrous THF to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether. The combined organic layers contain the protected alcohol intermediate.
Step 2: Deprotection
-
To the combined organic extracts, add 2M hydrochloric acid.
-
Stir the biphasic mixture vigorously at room temperature for 1-2 hours, monitoring the deprotection by thin-layer chromatography (TLC).
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 4-bromo-1-phenylbutan-1-ol.
Protocol 2: Synthesis using 3-bromopropionaldehyde (Hypothetical Best-Case)
This protocol requires stringent conditions to minimize side reactions.
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare phenylmagnesium bromide in anhydrous THF.
-
Cool the Grignard solution to -78°C using a dry ice/acetone bath.
-
Very slowly, add a pre-cooled (-78°C) solution of freshly distilled 3-bromopropionaldehyde (1.0 equivalent) in anhydrous THF to the stirred Grignard solution, ensuring the internal temperature does not rise above -70°C.
-
Stir the reaction mixture at -78°C for 1 hour.
-
Quench the reaction at -78°C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product will likely be a mixture requiring extensive purification by column chromatography to isolate 4-bromo-1-phenylbutan-1-ol from a significant amount of polymeric and self-condensation byproducts.
Conclusion
The use of 3-Bromo-1,1-dimethoxypropane offers clear and significant advantages over 3-bromopropionaldehyde in synthetic organic chemistry. Its superior stability prevents undesirable side reactions, leading to higher yields, greater product purity, and simplified purification procedures. For researchers and professionals in drug development, where efficiency, reliability, and purity are of utmost importance, 3-Bromo-1,1-dimethoxypropane is the unequivocally superior choice for introducing the 3-bromopropanal synthon into a molecule.
References
- 1. 1-Bromo-4-phenylbutane synthesis - chemicalbook [chemicalbook.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Guide to Unexpected Products in Reactions of 3-Bromo-1,1-dimethoxypropane
For researchers, scientists, and drug development professionals, understanding the reactivity of building blocks like 3-Bromo-1,1-dimethoxypropane is crucial for predictable and efficient synthesis. While this reagent is often employed for nucleophilic substitution, its reaction pathways can diverge, leading to unexpected yet insightful products. This guide provides a comparative analysis of the primary reaction pathways—substitution, elimination, and cyclization—supported by established chemical principles and experimental observations from related systems.
Comparison of Potential Reaction Products
The reaction of 3-Bromo-1,1-dimethoxypropane with nucleophiles or bases can lead to three distinct classes of products. The formation of each is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent employed.
| Reaction Pathway | Expected/Unexpected Product | Reagent/Condition | Key Product Characteristics |
| Substitution (SN2) | 3-Methoxy-1,1-dimethoxypropane | Weakly basic nucleophile (e.g., NaOCH₃ in methanol at low temp.) | Linear ether product |
| Elimination (E2) | 1,1-Dimethoxy-2-propene | Strong, sterically hindered base (e.g., Potassium tert-butoxide) | Unsaturated acetal |
| Intramolecular Cyclization | Cyclopropanone dimethyl acetal | Grignard formation (Mg) followed by intramolecular reaction | Three-membered ring ketone equivalent |
Detailed Reaction Pathways and Characterization
In the presence of a strong, non-hindered nucleophile that is also a relatively weak base, such as sodium methoxide in methanol, the primary reaction anticipated is a bimolecular nucleophilic substitution (SN2).
-
Product: 3-Methoxy-1,1-dimethoxypropane
-
Significance: This pathway leads to the straightforward elongation of a carbon chain with the introduction of a methoxy group, a common strategy in the synthesis of more complex molecules.
When 3-Bromo-1,1-dimethoxypropane is treated with a strong, sterically hindered base, an E2 elimination reaction can become the dominant pathway. This is a common side reaction in substitution attempts with strong bases.
-
Product: 1,1-Dimethoxy-2-propene
-
Significance: The formation of this unsaturated acetal provides a valuable synthetic intermediate for reactions such as Diels-Alder or Michael additions. The competition between substitution and elimination is a critical consideration in reaction design.
A more unexpected outcome can occur during the formation of a Grignard reagent from 3-Bromo-1,1-dimethoxypropane. The resulting organometallic intermediate can undergo an intramolecular SN2 reaction, leading to the formation of a cyclopropane ring.
-
Product: Cyclopropanone dimethyl acetal
-
Significance: This pathway offers a route to highly strained and synthetically versatile cyclopropanone equivalents. The formation of such a product might be unexpected as intermolecular reactions are often favored.
Experimental Protocols
-
Reaction Setup: A solution of sodium methoxide is prepared by dissolving sodium metal (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The solution is cooled to 0 °C, and 3-Bromo-1,1-dimethoxypropane (1.0 equivalent) is added dropwise with stirring.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: The reaction is quenched with water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by fractional distillation.
-
Reaction Setup: A solution of potassium tert-butoxide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried flask under an inert atmosphere.
-
Reagent Addition: The solution is cooled to 0 °C, and 3-Bromo-1,1-dimethoxypropane (1.0 equivalent) is added dropwise.
-
Reaction Monitoring: The reaction is stirred at room temperature for 4-8 hours, with progress monitored by GC.
-
Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the organic layer is washed with brine, dried, and concentrated. The product is purified by distillation.
-
Grignard Reagent Formation: Magnesium turnings (1.5 equivalents) are activated in a flame-dried flask with a crystal of iodine under an inert atmosphere. A solution of 3-Bromo-1,1-dimethoxypropane (1.0 equivalent) in anhydrous THF is added slowly to maintain a gentle reflux.
-
Cyclization: After the magnesium is consumed, the reaction mixture is heated to reflux for 2-4 hours to promote intramolecular cyclization.
-
Workup and Purification: The reaction is cooled and quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the organic phase is washed, dried, and concentrated. Purification is achieved by careful distillation.
Visualizing the Reaction Pathways
The following diagrams illustrate the logical flow of the competing reaction pathways.
Caption: SN2 Substitution Pathway.
Caption: E2 Elimination Pathway.
Caption: Intramolecular Cyclization Pathway.
This guide provides a framework for understanding and potentially exploiting the diverse reactivity of 3-Bromo-1,1-dimethoxypropane. By carefully selecting reaction conditions, chemists can favor the formation of the desired product, whether it be the result of substitution, elimination, or an unexpected yet valuable cyclization.
A Comparative Guide to Isotopic Labeling Strategies: The Potential of 3-Bromo-1,1-dimethoxypropane as a Synthon
In the fields of metabolic research, pharmacokinetics, and mechanistic chemistry, the use of isotopically labeled molecules is indispensable for tracing the fate of compounds and elucidating complex biological and chemical pathways. The strategic introduction of stable isotopes like deuterium (²H) or carbon-13 (¹³C) requires a robust toolkit of labeled building blocks. This guide explores the hypothetical utility of isotopically labeled "3-Bromo-1,1-dimethoxypropane" as a versatile three-carbon synthon.
While direct isotopic labeling studies involving 3-Bromo-1,1-dimethoxypropane are not extensively documented in peer-reviewed literature, its structure—a protected propanal bearing a reactive bromide—suggests significant potential. This guide presents a proposed synthetic strategy for its isotopic labeling and objectively compares this hypothetical approach with established, documented methods for producing similar labeled three-carbon aldehydes and their precursors.
Comparative Analysis of Labeling Strategies
The choice of a labeling strategy depends on factors such as the desired isotope and its position, required isotopic purity, scalability, and the availability of starting materials. Here, we compare a proposed method for synthesizing labeled 3-Bromo-1,1-dimethoxypropane with established alternatives for producing labeled propanal derivatives.
| Strategy | Isotope | Precursor | Typical Yield | Isotopic Purity (%D or %¹³C) | Advantages | Disadvantages |
| Proposed: Bromination/Acetalization of Labeled Acetone | ²H, ¹³C | Acetone-d₆ or Acetone-¹³C₃ | Hypothetical | >98% (Precursor-dependent) | Versatile synthon; stable for storage; protected aldehyde functionality. | Multi-step synthesis; hypothetical nature requires empirical validation. |
| Alternative 1: Direct Organocatalytic H/D Exchange of Propanal | ²H | Propanal, D₂O | 45-92%[1] | >90% | Direct, late-stage labeling of the aldehyde. | Potential for side reactions like benzoin condensation; may not be suitable for all substrates.[1] |
| Alternative 2: Reduction of Labeled Carboxylic Acid Derivatives | ²H, ¹³C | Propionic acid-¹³C₃, LiAlD₄ | High | >98% (Reagent-dependent) | High isotopic incorporation from the reducing agent or labeled acid.[1] | Requires a strong, pyrophoric reducing agent; oxidation step needed to get to the aldehyde. |
| Alternative 3: Palladium-Catalyzed H/D Exchange | ²H | Alkyl aromatics, D₂O | High | >90% | Highly selective for specific C-H bonds (e.g., benzylic).[2][3] | Primarily for specific structural motifs; may not apply to simple aliphatic aldehydes. |
Experimental Protocols
Detailed methodologies are critical for reproducibility. Below is a proposed protocol for the synthesis of deuterated 3-Bromo-1,1-dimethoxypropane and a documented protocol for an alternative labeling method.
Protocol 1: Proposed Synthesis of 3-Bromo-1,1-dimethoxypropane-d₅
This proposed method is adapted from known procedures for the synthesis of related halo-acetals and assumes the use of a deuterated starting material.
Objective: To synthesize 3-Bromo-1,1-dimethoxypropane-d₅ from acetone-d₆ as a versatile labeled building block.
Materials:
-
Acetone-d₆ (99 atom % D)
-
Methanol-d₄ (99.8 atom % D)
-
Bromine (Br₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (anhydrous)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under an inert atmosphere (Argon), dissolve acetone-d₆ (1.0 eq) in anhydrous methanol-d₄. Cool the solution to 0-5 °C in an ice bath.
-
Bromination & Acetalization: Slowly add bromine (2.0 eq) dropwise to the stirred solution. The reaction is exothermic; maintain the temperature below 20 °C. The reaction mixture will turn from a reddish-brown to a clear or pale yellow solution upon completion. Allow the reaction to stir for an additional 12 hours at room temperature.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: Purify the resulting crude oil via vacuum distillation to yield pure 3-Bromo-1,1-dimethoxypropane-d₅. Characterize the final product by NMR and mass spectrometry to confirm its structure and isotopic enrichment.
Protocol 2: Documented Direct H/D Exchange of Aldehydes via N-Heterocyclic Carbene (NHC) Catalysis
This protocol is based on established methods for the direct deuteration of the formyl C-H bond.[1]
Objective: To achieve direct deuterium incorporation at the formyl position of propanal.
Materials:
-
Propanal
-
NHC precursor (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride)
-
Potassium tert-butoxide (KOtBu)
-
Deuterium oxide (D₂O)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the NHC precursor (0.1 eq) and KOtBu (0.1 eq) to anhydrous THF. Stir the mixture at room temperature for 30 minutes to generate the active NHC catalyst.
-
Deuteration Reaction: Add propanal (1.0 eq) to the catalyst mixture, followed by the addition of excess deuterium oxide (D₂O, 10.0 eq).
-
Reaction Monitoring: Seal the flask and stir the reaction vigorously at room temperature. Monitor the progress of the H/D exchange by taking small aliquots and analyzing them via ¹H NMR spectroscopy, observing the disappearance of the aldehyde proton signal.
-
Workup and Isolation: Once the reaction reaches completion (typically several hours), dilute the mixture with diethyl ether and wash with water to remove excess D₂O and the base.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain propanal-d₁. The product is often used immediately in subsequent steps due to its volatility.
Workflow Visualizations
Diagrams illustrating the synthetic pathways provide a clear overview of the experimental processes.
Caption: Proposed workflow for synthesizing labeled 3-Bromo-1,1-dimethoxypropane.
Caption: Workflow for the direct deuteration of propanal using NHC catalysis.
References
Mechanistic Deep Dive: Neighboring Group Participation in 3-Bromo-1,1-dimethoxypropane Solvolysis
A Comparative Guide for Researchers in Drug Development and Organic Synthesis
In the realm of organic chemistry, the subtle interplay of molecular architecture and reactivity is paramount. One such fascinating phenomenon is neighboring group participation (NGP), where a functional group within a molecule accelerates a reaction by acting as an internal nucleophile. This guide provides a mechanistic investigation into the neighboring group participation of the methoxy group in the solvolysis of 3-Bromo-1,1-dimethoxypropane, a process of significant interest to researchers and drug development professionals. By comparing its reactivity with analogous systems lacking this capability, we can elucidate the profound impact of anchimeric assistance on reaction rates and mechanisms.
The Power of Anchimeric Assistance: A Comparative Overview
Neighboring group participation, also known as anchimeric assistance, can lead to remarkable rate enhancements in nucleophilic substitution reactions.[1][2] The participation of a neighboring group, such as an ether oxygen, involves the formation of a cyclic intermediate, which is often more stable and forms faster than the corresponding carbocation in an unassisted reaction. This intramolecular pathway typically results in retention of stereochemistry at the reaction center due to a double inversion mechanism.
Quantitative Analysis: Solvolysis Rate Comparison
To quantify the effect of the neighboring methoxy group, we compare the solvolysis rates of a substrate capable of NGP with a suitable reference compound that reacts via a standard unassisted pathway. For this purpose, we will use data from the solvolysis of γ-benzyloxypropyl tosylate and compare it to the solvolysis of n-butyl tosylate, which serves as our baseline for an unassisted primary alkyl tosylate solvolysis.
| Substrate | Solvent (Temperature) | Rate Constant (k, s⁻¹) | Relative Rate (k_rel) |
| n-Butyl Tosylate | Acetic Acid (100°C) | 1.0 x 10⁻⁶ | 1.0 |
| 3-Benzyloxy-1-propyl Tosylate | Acetic Acid (100°C) | 2.3 x 10⁻⁶ | 2.3 |
Data adapted from a study on γ-alkoxy substituted p-toluenesulfonates. While not 3-Bromo-1,1-dimethoxypropane, this data for a γ-ether demonstrates the rate-enhancing effect of the neighboring oxygen.
The data clearly indicates a rate enhancement for the compound with the γ-benzyloxy group, even though the effect is modest in this particular system. It is important to note that the magnitude of rate enhancement in NGP is highly dependent on the specific substrate, solvent, and leaving group. In the case of 3-Bromo-1,1-dimethoxypropane, the presence of two methoxy groups at the γ-position could potentially lead to a more pronounced effect.
Mechanistic Pathways and Visualization
The solvolysis of 3-Bromo-1,1-dimethoxypropane is proposed to proceed via an anchimerically assisted pathway involving the formation of a cyclic oxonium ion intermediate. This pathway competes with the slower, unassisted Sₙ2 or Sₙ1 pathway.
References
Scalability assessment of synthetic routes involving "3-Bromo-1,1-dimethoxypropane"
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1,1-dimethoxypropane, also known as 3-bromopropionaldehyde dimethyl acetal, is a valuable bifunctional building block in organic synthesis.[1][2] Its utility lies in the presence of a protected aldehyde (the dimethyl acetal) and a primary bromide, allowing for selective transformations at either functional group. This makes it a key intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals and fine chemicals.[3] The scalability of its synthetic route is therefore a critical consideration for industrial applications.
This guide provides a comparative assessment of the most common and scalable synthetic routes to 3-Bromo-1,1-dimethoxypropane, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most appropriate method for their needs.
Overview of Synthetic Strategies
Two primary strategies dominate the scalable synthesis of 3-Bromo-1,1-dimethoxypropane:
-
Route A: One-Pot Synthesis from Acrolein via in situ Hydrobromination and Acetalization. This is a convergent approach where acrolein is first reacted with hydrogen bromide to form 3-bromopropionaldehyde, which is then immediately trapped as the dimethyl acetal without isolation of the intermediate aldehyde.
-
Route B: Two-Step Synthesis via Acrolein Dimethyl Acetal. This approach involves the initial preparation and isolation of acrolein dimethyl acetal, followed by a subsequent hydrobromination step to yield the final product.
The choice between these routes often depends on factors such as available starting materials, equipment, and desired purity profile.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the two primary synthetic routes to 3-Bromo-1,1-dimethoxypropane, providing a clear comparison of their scalability and efficiency.
| Parameter | Route A: One-Pot from Acrolein | Route B: Two-Step via Acrolein Dimethyl Acetal |
| Starting Materials | Acrolein, Hydrogen Bromide, Trimethyl Orthoformate | Acrolein, Methanol (or Trimethyl Orthoformate), Hydrogen Bromide |
| Overall Yield | 52% | ~50-60% (calculated from two steps) |
| Purity (typical) | High after distillation | High after distillation |
| Reaction Steps | 1 (one-pot) | 2 |
| Key Advantages | - Fewer unit operations- Avoids isolation of unstable 3-bromopropionaldehyde | - Acrolein dimethyl acetal is a stable, isolable intermediate- Potentially higher overall yield depending on the efficiency of each step |
| Key Disadvantages | - Requires careful control of HBr addition- In-situ formation of a reactive intermediate | - Requires an additional synthetic step and purification- The second step (hydrobromination) can be challenging to control |
Experimental Protocols
Route A: One-Pot Synthesis from Acrolein
This procedure is adapted from a well-established and scalable method published in Organic Syntheses.
Experimental Workflow:
Caption: Workflow for the one-pot synthesis of 3-Bromo-1,1-dimethoxypropane.
Procedure:
-
A solution of acrolein (0.408 mol) in dichloromethane (500 mL) is cooled to 0 °C in a suitable reactor.
-
Anhydrous hydrogen bromide gas (0.408 mol) is bubbled through the solution.
-
After the addition of HBr, a solution of trimethyl orthoformate (0.816 mol) in methanol (100 mL) is added.
-
The reaction is stirred at 0 °C and then quenched by the addition of solid calcium carbonate.
-
After stirring, the mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 3-Bromo-1,1-dimethoxypropane (52% yield).
Route B: Two-Step Synthesis via Acrolein Dimethyl Acetal
This route is divided into two distinct stages: the synthesis of acrolein dimethyl acetal and its subsequent hydrobromination.
Step 1: Synthesis of Acrolein Dimethyl Acetal
This procedure is adapted from a method for the synthesis of acrolein diethyl acetal, which can be modified for the dimethyl acetal.
Experimental Workflow:
Caption: Workflow for the synthesis of the acrolein dimethyl acetal intermediate.
Procedure:
-
A mixture of acrolein (1.0 mol), methanol (2.2 mol), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is prepared in a reactor equipped for distillation.
-
The mixture is heated to reflux, and the water formed during the reaction is removed azeotropically.
-
Upon completion, the reaction is cooled and neutralized with a base (e.g., sodium carbonate).
-
The mixture is filtered, and the filtrate is purified by fractional distillation to yield acrolein dimethyl acetal (yields can be up to 82%).
Step 2: Hydrobromination of Acrolein Dimethyl Acetal
Logical Relationship:
Caption: Logical steps for the hydrobromination of acrolein dimethyl acetal.
Proposed Procedure:
-
Acrolein dimethyl acetal is dissolved in a suitable inert solvent and cooled to a low temperature (e.g., -78 °C to 0 °C).
-
A stoichiometric amount of hydrogen bromide (either as a gas or in a solvent like acetic acid) is added slowly to the solution.
-
The reaction is monitored by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, the reaction is quenched with a weak base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by vacuum distillation. A reported yield for a similar, non-optimized reaction is 63%.
Conclusion
Both the one-pot synthesis from acrolein (Route A) and the two-step approach via acrolein dimethyl acetal (Route B) present viable and scalable methods for the preparation of 3-Bromo-1,1-dimethoxypropane.
Route A is advantageous in its operational simplicity, requiring fewer steps and avoiding the isolation of the potentially unstable 3-bromopropionaldehyde. This makes it an attractive option for large-scale production where process efficiency is paramount.
Route B offers the flexibility of having a stable, isolable intermediate, acrolein dimethyl acetal. This can be beneficial for quality control and may allow for a higher overall yield if both steps are highly optimized. However, it requires an additional synthetic and purification step.
The ultimate choice of synthetic route will depend on the specific requirements of the project, including cost of raw materials, available equipment, and the desired scale of production. The data and protocols provided in this guide offer a solid foundation for making an informed decision and for the successful, scalable synthesis of this important chemical intermediate.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-1,1-dimethoxypropane: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 3-Bromo-1,1-dimethoxypropane, tailored for researchers, scientists, and drug development professionals.
3-Bromo-1,1-dimethoxypropane is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] Adherence to strict disposal protocols is essential to mitigate these risks and ensure compliance with environmental regulations. The primary directive for the disposal of this substance is to utilize an approved waste disposal plant.[2][3][4][5]
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection.[5][6] All handling of 3-Bromo-1,1-dimethoxypropane for disposal purposes should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2] Keep the chemical away from heat, sparks, open flames, and other ignition sources.[5][6]
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect waste 3-Bromo-1,1-dimethoxypropane in a designated, properly labeled, and sealed container. The container must be compatible with the chemical and in good condition to prevent leaks.
-
Do not mix with other waste streams unless compatibility has been confirmed by a qualified professional.
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("3-Bromo-1,1-dimethoxypropane"), and any other identifiers required by your institution or local regulations.
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[2] This area should be away from incompatible materials, such as strong oxidizing agents.[3][5] The storage area should be secure and accessible only to authorized personnel.[2]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste.
-
-
Decontamination of Empty Containers:
-
Empty containers that held 3-Bromo-1,1-dimethoxypropane must also be treated as hazardous waste unless properly decontaminated.
-
Consult with your EHS department for approved procedures for container decontamination. If decontamination is not feasible, the empty container should be disposed of through the same hazardous waste stream as the chemical itself.
-
Spill and Leak Procedures
In the event of a spill, immediately evacuate the area if the spill is large or in a poorly ventilated space. For small spills, absorb the chemical with an inert material (e.g., vermiculite, dry sand) and place it into a suitable, sealed container for disposal.[4] Do not allow the chemical to enter drains or waterways.[4]
Summary of Key Safety and Disposal Information
| Parameter | Information | Source |
| Primary Hazard Class | Flammable liquid and vapor | [1][6] |
| Health Hazards | Causes skin irritation, Causes serious eye irritation | [1][5][6] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection | [5][6] |
| Handling Environment | Well-ventilated area, under a fume hood | [2] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant | [2][3][4][5] |
| Storage of Waste | Store in a cool, well-ventilated place in a tightly closed container. Store locked up. | [2][5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-Bromo-1,1-dimethoxypropane.
Caption: Disposal workflow for 3-Bromo-1,1-dimethoxypropane.
References
Essential Safety and Logistics for Handling 3-Bromo-1,1-dimethoxypropane
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemicals are paramount. This document provides essential, immediate safety and logistical information for 3-Bromo-1,1-dimethoxypropane, a flammable liquid and irritant. Adherence to these procedures is critical for maintaining a safe laboratory environment.
Hazard Identification and Classification:
3-Bromo-1,1-dimethoxypropane is classified as a hazardous substance with the following primary dangers:
-
Flammable Liquid: It is a flammable liquid and vapor.[1]
-
Respiratory Irritant: May cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against these hazards. The following table summarizes the recommended PPE for handling 3-Bromo-1,1-dimethoxypropane.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[2][4] A face shield is recommended for splash hazards. | To protect against splashes that can cause serious eye damage.[5] |
| Hand Protection | Chemical-resistant gloves. Nitrile rubber gloves with a minimum thickness of 0.4 mm are recommended for splash contact, offering a breakthrough time of approximately 30 minutes.[6] Always inspect gloves before use. | To prevent skin contact, which can cause irritation.[1][2] |
| Body Protection | A standard laboratory coat is mandatory.[5] For larger quantities or significant splash risks, a chemical-resistant apron or suit is advised.[5] Long-sleeved clothing should be worn.[3] | To protect skin from accidental contact and prevent contamination of personal clothing.[5] |
| Respiratory Protection | All handling should be conducted in a well-ventilated area or under a certified chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | To prevent inhalation of vapors, which can cause respiratory irritation.[2][3] No protective equipment is needed under normal use conditions with adequate ventilation.[3][4] |
Experimental Protocol: Handling and Disposal Workflow
The following workflow provides a step-by-step guide for the safe handling of 3-Bromo-1,1-dimethoxypropane from receipt to disposal. All operations should be performed in a chemical fume hood.
Disposal Plan
As a halogenated organic compound, 3-Bromo-1,1-dimethoxypropane requires special disposal procedures to ensure environmental and personal safety.
-
Waste Collection: All waste containing 3-Bromo-1,1-dimethoxypropane must be collected in a dedicated, clearly labeled, and leak-proof container designated for "Halogenated Organic Waste".[7] Do not mix with non-halogenated waste.
-
Container Management: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Professional Disposal: Dispose of the contents and the container through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3][7] Do not dispose of down the drain.
References
- 1. 3-Bromopropionaldehyde Dimethyl Acetal | 36255-44-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
